Abt-072
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
has antiviral activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSTQYSBYEENY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132936-00-5, 1214735-11-1 | |
| Record name | ABT-072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-072 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-072 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Abt-072: A Deep Dive into its Mechanism of Action Against HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-072 is a potent, orally bioavailable, non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the HCV replication machinery, the NS5B polymerase represents a prime target for direct-acting antiviral (DAA) therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding site, inhibitory kinetics, and resistance profile. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Core Mechanism of Action
This compound exerts its antiviral effect by allosterically inhibiting the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct pocket on the enzyme known as the "palm I" site. This binding event induces a conformational change in the polymerase, rendering it catalytically incompetent and thereby halting viral RNA replication.
The allosteric nature of this compound's inhibition means it is non-competitive with respect to nucleotide triphosphates (NTPs). This characteristic is a hallmark of many NNIs targeting the NS5B polymerase. By binding to the palm I site, this compound is thought to interfere with the intricate conformational changes required for the initiation and elongation steps of RNA synthesis.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized in both cell-based replicon assays and enzymatic assays. The following table summarizes the key quantitative data available for this compound and its closely related analogs.
| Compound | Assay Type | HCV Genotype | Parameter | Value (nM) | Reference |
| This compound | Replicon Assay | Genotype 1a | EC50 | 1.0 | [1] |
| This compound | Replicon Assay | Genotype 1b | EC50 | 0.3 | [1] |
| Stilbene Analog of this compound | Enzymatic Assay | Genotype 1b | IC50 | 0.7 | [2] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and inhibitory properties of compounds like this compound, specific experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate the mechanism of action and a typical experimental workflow for inhibitor characterization.
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
Caption: Experimental workflow for determining the inhibitory activity of this compound.
Resistance to this compound
As with other DAAs, the emergence of resistance-associated substitutions (RASs) is a potential limitation to the efficacy of this compound. Mutations in the NS5B polymerase, particularly within or near the palm I binding site, can reduce the binding affinity of the inhibitor, leading to a decrease in its antiviral activity.
While specific resistance data for this compound is limited in the public domain, studies on other palm site I inhibitors provide insights into potential resistance pathways. Common mutations conferring resistance to this class of inhibitors include substitutions at amino acid positions M414, M423, and C445. The development of resistance is a critical consideration in the clinical application of this compound and highlights the importance of combination therapy to mitigate the emergence of resistant viral variants.
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b)
-
Poly(A) RNA template
-
Oligo(U) primer
-
[³H]-UTP (radiolabeled Uridine triphosphate)
-
Unlabeled ATP, CTP, GTP, and UTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Scintillation proximity assay (SPA) beads
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the purified NS5B enzyme, poly(A) template, and oligo(U) primer in the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the polymerase reaction by adding a mixture of all four NTPs, including [³H]-UTP.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add SPA beads, which will bind to the newly synthesized radiolabeled RNA.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of a compound in a cellular context where HCV RNA is actively replicating.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) that contains a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (for maintaining selection of replicon-containing cells).
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another known HCV inhibitor).
-
Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) can be performed.
-
Calculate the percent inhibition of HCV replication for each concentration of this compound and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values using non-linear regression.
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that functions through an allosteric mechanism by binding to the palm I site. Its high potency against clinically relevant HCV genotypes, coupled with favorable pharmacokinetic properties, has positioned it as a valuable candidate for HCV therapy. Understanding its detailed mechanism of action, inhibitory profile, and potential for resistance is crucial for its optimal use in combination with other direct-acting antivirals to achieve sustained virologic response and combat the global burden of hepatitis C. Further research into specific resistance pathways and the development of next-generation inhibitors will continue to advance the field of HCV therapeutics.
References
The Evolution of a Potent HCV NS5B Polymerase Inhibitor: A Structure-Activity Relationship Analysis of ABT-072 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ABT-072, a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed as a direct-acting antiviral (DAA), this compound emerged from a focused lead optimization campaign aimed at improving the potency and pharmacokinetic profile of an earlier aryl uracil series. This document details the key chemical modifications that led to the discovery of this compound, presenting quantitative biological data for a series of analogs. Furthermore, it provides detailed experimental protocols for the key enzymatic and cell-based assays used to characterize these compounds and includes visualizations of the inhibitor's mechanism of action and the discovery workflow to offer a comprehensive resource for researchers in the field of antiviral drug development.
Introduction
The hepatitis C virus NS5B polymerase is a critical enzyme for viral replication and has been a primary target for the development of direct-acting antivirals.[1] Non-nucleoside inhibitors that bind to allosteric sites on the polymerase offer a powerful therapeutic modality. This compound was identified through a medicinal chemistry program designed to enhance the properties of a lead compound, inhibitor 1 .[2][3][4] This initial lead, while possessing activity, suffered from suboptimal permeability and pharmacokinetic properties, largely attributed to an amide linker.
The development of this compound focused on two principal structural modifications:
-
Linker Modification: Replacement of the flexible and polar amide linkage in the lead compound with a more rigid and less polar trans-olefin (stilbene) moiety. This change was hypothesized to improve membrane permeability and overall pharmacokinetic properties.[2][3][4]
-
Heterocycle Modification: Substitution of the dihydrouracil ring with a planar N-linked uracil. This alteration was aimed at optimizing interactions within the binding pocket to enhance antiviral potency.[2][3]
This guide systematically explores the SAR of these modifications, culminating in the identification of this compound as a clinical candidate.
Mechanism of Action and Targeting HCV Replication
This compound is a non-nucleoside inhibitor that binds to the "palm I" allosteric site of the HCV NS5B polymerase.[4] This binding event induces a conformational change in the enzyme, preventing the correct positioning of the RNA template and incoming nucleotides, thereby halting viral RNA replication. The diagram below illustrates the HCV replication cycle within a host hepatocyte and highlights the specific step inhibited by this compound.
Structure-Activity Relationship (SAR) of this compound Analogs
The optimization from lead compound 1 to this compound (7 ) involved systematic modifications to the core structure. The following tables summarize the biological activity of key analogs.
Table 1: Effect of Linker and Heterocycle Modification
| Compound | Linker (X) | Heterocycle (Y) | HCV GT1a Replicon EC50 (nM) | HCV GT1b Replicon EC50 (nM) |
| 1 (Lead) | -CONH- | Dihydrouracil | 51 | 19 |
| 2 | -CH=CH- (trans) | Dihydrouracil | 85 | 32 |
| 3 | -CONH- | Uracil | 15 | 4 |
| 7 (this compound) | -CH=CH- (trans) | Uracil | 1.0 | 0.3 |
Analysis: The data clearly demonstrates the synergistic benefit of the two primary modifications. Replacing the amide linker in 1 with a trans-olefin (2 ) did not improve potency, suggesting the linker's primary role is in modulating physicochemical properties rather than direct binding interactions.[2][3][4] Conversely, replacing the dihydrouracil with a planar uracil (3 ) significantly improved potency (approx. 3-5 fold). The combination of both the trans-olefin linker and the uracil heterocycle in this compound (7 ) resulted in a dramatic increase in potency, with an EC50 of 1.0 nM and 0.3 nM against genotypes 1a and 1b, respectively.[5][6]
Table 2: SAR of the tert-Butyl Group Substituent
| Compound | R1 Group | R2 Group | HCV GT1b Replicon EC50 (nM) |
| 7 (this compound) | H | tert-Butyl | 0.3 |
| 8 | H | Isopropyl | 1.2 |
| 9 | H | Cyclohexyl | 0.8 |
| 10 | H | Phenyl | 5.5 |
| 11 | CH3 | tert-Butyl | 25 |
Analysis: Modifications to the tert-butyl group on the central phenyl ring were explored to probe the size and nature of the corresponding hydrophobic pocket. Replacing the tert-butyl with a smaller isopropyl group (8 ) or a larger cyclohexyl group (9 ) was tolerated but resulted in a slight loss of activity. A bulky phenyl substitution (10 ) was detrimental to potency. Furthermore, substitution at the ortho position (R1) as in compound 11 significantly reduced activity, highlighting the importance of an unsubstituted position for optimal binding.
Experimental Protocols
Detailed methodologies for the primary assays are provided below.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.
Workflow Diagram:
References
- 1. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 3. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aryl uracil inhibitors of hepatitis C virus NS5B polymerase: synthesis and characterization of analogs with a fused 5,6-bicyclic ring motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Abt-072: A Technical Guide to a Non-Nucleoside Inhibitor of the HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abt-072 is a potent, orally bioavailable non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Developed as a direct-acting antiviral (DAA), this compound targets a specific allosteric site within the palm domain of the NS5B enzyme, known as the Palm I site. By binding to this site, this compound induces a conformational change in the polymerase, thereby preventing the initiation of RNA synthesis and inhibiting viral replication. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a visual representation of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound emerged from a medicinal chemistry program aimed at identifying novel DAAs for the treatment of HCV infection. It is a trans-stilbene analog that was optimized from an earlier lead compound to improve its permeability, solubility, and pharmacokinetic profile.[1][2] this compound demonstrated potent antiviral activity against HCV genotype 1 replicons in preclinical studies and advanced to Phase 2 clinical trials.[1] Its development represents a significant effort in the pursuit of interferon-free treatment regimens for chronic hepatitis C.
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV NS5B polymerase, a critical enzyme for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators at the active site, this compound binds to an allosteric pocket known as the Palm I site, located at the interface of the thumb and palm subdomains of the enzyme.[3] This binding event is non-competitive with respect to the nucleotide substrates.[3][4]
The binding of this compound to the Palm I site is believed to lock the NS5B polymerase in a closed, inactive conformation.[5] This conformational change prevents the necessary structural rearrangements required for the de novo initiation of RNA synthesis.[3] Consequently, the viral replication cycle is halted.
Signaling Pathway: HCV Replication and Inhibition by this compound
The following diagram illustrates the key steps of the HCV replication cycle and the point of intervention for this compound.
Caption: Overview of the HCV replication cycle within a hepatocyte and the inhibitory action of this compound on the NS5B polymerase-mediated RNA replication step.
Quantitative Data
The antiviral efficacy of this compound has been quantified primarily through cell-based HCV replicon assays. The following table summarizes the key potency data available for this compound and a closely related precursor compound.
| Compound | Assay Type | HCV Genotype | EC50 (nM) | IC50 (nM) | Reference |
| This compound | HCV Replicon | 1a | 1.0 | Not Reported | [6] |
| This compound | HCV Replicon | 1b | 0.3 | Not Reported | [6] |
| Stilbene Analog (69) | HCV Replicon | 1b | Not Reported | 0.7 | [3] |
EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of the viral replication in a cell-based assay. IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor that reduces the activity of a target enzyme by 50% in a biochemical assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
HCV Replicon Assay
This cell-based assay is crucial for determining the antiviral activity of compounds in a cellular context that mimics viral replication.
Objective: To determine the EC50 of this compound against HCV replicons of different genotypes.
Materials:
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.
-
This compound stock solution in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay.
-
Compound Dilution: Prepare a serial dilution of this compound in DMEM. The final concentration of DMSO should be kept constant (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of cell seeding, remove the medium and add the medium containing the diluted this compound. Include control wells with no drug (vehicle control) and a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
In Vitro NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.
Objective: To determine the IC50 of this compound against purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (C-terminally truncated for solubility).
-
Poly(A) RNA template.
-
Oligo(U) primer.
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).
-
Radiolabeled rNTP (e.g., [α-33P]UTP).
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
This compound stock solution in DMSO.
-
DE81 filter papers.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, poly(A) template, oligo(U) primer, and a mix of unlabeled rNTPs.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO for the control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Initiation and Elongation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for RNA synthesis.
-
Quenching: Stop the reaction by adding EDTA.
-
Detection: Spot the reaction mixture onto DE81 filter papers and wash them to remove unincorporated radiolabeled rNTPs.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter. This corresponds to the amount of newly synthesized RNA.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations of Pathways and Workflows
Mechanism of this compound Inhibition at the Palm I Site
The following diagram details the interaction of this compound with the Palm I binding pocket of the HCV NS5B polymerase.
Caption: Binding of this compound to key amino acid residues in the Palm I site of NS5B, leading to a conformational change that inhibits RNA synthesis.
Experimental Workflow for NNI Discovery and Characterization
This diagram outlines the typical workflow for the discovery and preclinical characterization of a non-nucleoside inhibitor like this compound.
References
- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitors of HCV NS5B polymerase: synthesis and structure-activity relationships of N-1-benzyl and N-1-[3-methylbutyl]-4-hydroxy-1,8-naphthyridon-3-yl benzothiadiazine analogs containing substituents on the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dot | Graphviz [graphviz.org]
- 6. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Abt-072 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing the non-nucleoside inhibitor Abt-072 in a Hepatitis C Virus (HCV) replicon assay. This compound is a potent and orally active inhibitor of the HCV NS5B polymerase, demonstrating significant efficacy against genotypes 1a and 1b.[1]
Mechanism of Action
This compound functions as a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase (NS5B).[1][2][3] It binds to an allosteric site on the enzyme known as the Palm I site.[4] This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity and preventing viral RNA replication.
Quantitative Data Summary
The antiviral activity of this compound against HCV genotypes 1a and 1b in cell-based replicon assays is summarized below. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication.
| Compound | HCV Genotype | EC50 (nM) |
| This compound | Genotype 1a | 1.0 |
| This compound | Genotype 1b | 0.3 |
Experimental Protocols
HCV Replicon Assay Protocol
This protocol outlines the steps for evaluating the antiviral activity of this compound using a luciferase-based HCV replicon assay. This assay measures the level of HCV replication by quantifying the activity of a reporter gene (luciferase) engineered into the replicon.
Materials:
-
HCV genotype 1a or 1b subgenomic replicon-harboring Huh-7 or Huh-7.5 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
Cell Maintenance:
-
Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Maintain selective pressure by adding G418 to the culture medium at a concentration of 500 µg/mL.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Assay Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in G418-free culture medium.
-
Seed the cells into white, clear-bottom 96-well plates at a density of 8,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 0.5%.
-
Include appropriate controls:
-
Negative Control: Medium with DMSO (vehicle) only.
-
Positive Control: A known HCV NS5B inhibitor.
-
-
Remove the culture medium from the seeded plates and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the culture medium.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
Cytotoxicity Assay (Optional but Recommended)
To assess whether the observed antiviral activity is due to specific inhibition of HCV replication or general cytotoxicity, a parallel cytotoxicity assay should be performed.
Procedure:
-
Seed the parental Huh-7 or Huh-7.5 cells (without the replicon) in a 96-well plate at the same density as the replicon assay.
-
Treat the cells with the same serial dilutions of this compound.
-
After 72 hours of incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable safety profile.
Visualizations
Caption: Experimental workflow for the this compound HCV replicon assay.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Label Free Inhibitor Screening of Hepatitis C Virus (HCV) NS5B Viral Protein Using RNA Oligonucleotide [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Abt-072
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abt-072 is a potent, orally active, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral RNA replication.[1] This document provides detailed application notes and experimental protocols for the evaluation of the antiviral activity of this compound using common cell-based assays. The described methods include the HCV replicon assay for assessing RNA replication inhibition, the infectious HCV cell culture system for evaluating the complete viral life cycle, and a cytotoxicity assay to determine the compound's selectivity.
Data Presentation
The antiviral activity and cytotoxicity of this compound and a representative non-nucleoside NS5B inhibitor, dasabuvir, are summarized in the tables below. These values are crucial for the initial assessment of the compound's potential as an antiviral agent.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes 1a and 1b
| Compound | Target | HCV Genotype | Assay System | EC50 (nM) |
| This compound | NS5B Polymerase | Genotype 1a | Replicon | 1.0[1] |
| This compound | NS5B Polymerase | Genotype 1b | Replicon | 0.3[1] |
Table 2: Cytotoxicity and Selectivity Index of a Representative Non-Nucleoside NS5B Inhibitor (Dasabuvir)
| Compound | Cell Line | CC50 (nM) | Representative EC50 (nM, GT 1b) | Selectivity Index (SI = CC50/EC50) |
| Dasabuvir | Huh-7 | >10,360[2] | 1.8[2] | >5755 |
Note: A specific CC50 value for this compound in Huh-7 cells is not publicly available. The data for dasabuvir, another non-nucleoside NS5B inhibitor, is provided for context and to illustrate the calculation of the Selectivity Index.
Mandatory Visualizations
The following diagrams illustrate the HCV life cycle, the mechanism of action of NS5B inhibitors, and the experimental workflows for the described assays.
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) that allows for a quantitative measure of viral replication.
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
This compound stock solution in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range would be from 100 nM down to 0.001 nM. Include a vehicle control (DMSO) and a positive control (e.g., another known NS5B inhibitor).
-
Carefully remove the medium from the cell plates and add 100 µL of the diluted compound to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well (typically 100 µL).
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the 50% effective concentration (EC50) by fitting the data to a four-parameter logistic curve.
-
Cytotoxicity Assay (MTT Assay) for CC50 Determination
This assay determines the concentration of a compound that causes a 50% reduction in cell viability. It is essential for calculating the selectivity index of the antiviral compound.
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Plating:
-
Seed Huh-7 cells into a 96-well clear plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete DMEM. The concentration range should be broader than for the EC50 determination (e.g., from 100 µM down to 0.1 µM).
-
Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, or until the crystals are fully dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Infectious HCV Cell Culture (HCVcc) System for Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of infectious virus particles over multiple rounds of infection.
Materials:
-
Huh-7.5 cells (a highly permissive subclone of Huh-7).
-
HCVcc (cell culture-derived infectious HCV, e.g., JFH-1 strain).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound stock solution in DMSO.
-
48-well or 96-well tissue culture plates.
-
Reagents for quantifying viral yield (e.g., by RT-qPCR for HCV RNA or by a focus-forming unit assay).
Protocol:
-
Cell Plating and Infection:
-
Seed Huh-7.5 cells into 48-well plates and incubate overnight.
-
Infect the cells with HCVcc at a low multiplicity of infection (MOI) of 0.01 to 0.1 in the presence of serial dilutions of this compound.
-
-
Incubation:
-
Incubate the infected cells for 72 hours at 37°C to allow for viral replication and spread.
-
-
Harvesting Supernatants:
-
After incubation, collect the cell culture supernatants, which contain the progeny virus.
-
-
Quantification of Viral Yield:
-
RT-qPCR: Extract viral RNA from the supernatants and quantify the amount of HCV RNA using a one-step real-time RT-qPCR assay.
-
Focus-Forming Unit (FFU) Assay: Serially dilute the harvested supernatants and use them to infect fresh monolayers of Huh-7.5 cells in a 96-well plate. After 48-72 hours, fix the cells and perform immunofluorescence staining for an HCV protein (e.g., NS5A). Count the number of infected foci to determine the viral titer (FFU/mL).
-
-
Data Analysis:
-
Calculate the percentage of reduction in viral yield (either RNA copies or FFU/mL) for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Disclaimer
These protocols are intended as a guide and may require optimization depending on the specific laboratory conditions, cell lines, and virus strains used. It is recommended to consult the primary literature for further details and to validate the assays in your own laboratory.
References
Application Notes and Protocols for Preclinical Dosing and Administration of Abt-072
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing, administration, and pharmacokinetic profile of Abt-072, a potent and orally active non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The following protocols and data have been compiled from available preclinical research to guide researchers in designing and executing their own in vivo studies.
Overview of this compound
This compound is an investigational antiviral compound that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. By binding to an allosteric site on the enzyme, it inhibits its function, thereby preventing viral RNA replication. Preclinical studies in various animal models, primarily rats and dogs, have been conducted to evaluate its pharmacokinetic properties and inform dosing strategies for potential clinical applications. These studies have generally indicated that this compound possesses favorable pharmacokinetic characteristics, including good oral bioavailability and low plasma clearance.[1]
Quantitative Pharmacokinetic Data
Pharmacokinetic parameters of this compound have been evaluated in rats and dogs following both intravenous (i.v.) and oral (p.o.) administration. The data from these studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
| Species | Dose (mg/kg) | Route of Administration | Key Pharmacokinetic Findings |
| Rat | 5 and/or 30 | i.v. or p.o. | Showed good pharmacokinetic properties. |
| Dog | 2.5 and/or 30 | i.v. or p.o. | Demonstrated low plasma clearance and high oral bioavailability. |
| Table 1: Summary of Preclinical Pharmacokinetic Studies of this compound.[1] |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life from these preclinical studies are not publicly available in the reviewed literature. The provided information is based on qualitative descriptions of the pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for the preparation of this compound formulations and their administration in animal models, based on common practices for compounds with similar physicochemical properties.
Formulation Preparation
This compound is a compound with low aqueous solubility, necessitating the use of specific vehicles for in vivo administration.
3.1.1. Oral Suspension Formulation
-
Objective: To prepare a uniform suspension of this compound for oral gavage.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to water while stirring until fully dissolved.
-
Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve a homogenous suspension at the desired concentration.
-
Store the suspension at 2-8°C and ensure it is well-mixed before each administration.
-
3.1.2. Intravenous Solution Formulation
-
Objective: To prepare a clear, sterile solution of this compound for intravenous injection.
-
Materials:
-
This compound powder
-
Solvents: A co-solvent system is typically required due to the low aqueous solubility of this compound. A common approach involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and saline.
-
-
Procedure:
-
Dissolve the accurately weighed this compound in a minimal amount of DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Slowly add sterile saline to the mixture while observing for any precipitation. The final composition should be adjusted to maintain the solubility of this compound. A common ratio for such formulations is 10% DMSO, 40% PEG300, and 50% saline.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Visually inspect the solution for any particulate matter before administration.
-
Animal Dosing and Sample Collection
The following are generalized procedures for oral and intravenous administration in rats. Similar principles apply to other preclinical species, with adjustments for body weight and dosing volume.
3.2.1. Oral Administration (Gavage)
-
Animal Model: Male Sprague-Dawley rats (200-250 g)
-
Procedure:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Accurately weigh each animal to determine the correct dosing volume.
-
Thoroughly mix the this compound suspension to ensure uniformity.
-
Administer the suspension orally using a gavage needle at a volume of 5-10 mL/kg.
-
Return the animals to their cages with free access to food and water after a designated time post-dosing (e.g., 2 hours).
-
3.2.2. Intravenous Administration
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation.
-
Procedure:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Administer the sterile this compound solution as a bolus injection or slow infusion via the cannulated jugular vein. The injection volume is typically 1-2 mL/kg.
-
Flush the cannula with sterile saline to ensure the complete dose is delivered.
-
3.2.3. Blood Sample Collection
-
Procedure:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
-
Signaling Pathway and Experimental Workflow
HCV RNA Replication Pathway Inhibited by this compound
This compound acts as a non-nucleoside inhibitor of the HCV NS5B polymerase, which is the key enzyme responsible for replicating the viral RNA genome. The following diagram illustrates the simplified pathway of HCV RNA replication and the point of inhibition by this compound.
Preclinical Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like this compound.
References
Application Notes and Protocols: Setting Up an Abt-072 Resistance Selection Study
It appears there may be a misunderstanding regarding the therapeutic area for Abt-072. Initial research indicates that this compound is primarily documented as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, making it an antiviral agent.[1][2]
However, the request for a "resistance selection study" in the context of drug development is a common and critical process for both antiviral and anticancer agents. Given the audience of "researchers, scientists, and drug development professionals," and the common overlap in methodologies for generating resistance, we will proceed by outlining a comprehensive protocol for a resistance selection study.
This document will provide a detailed framework that can be adapted for an antiviral (HCV) context or a hypothetical anticancer scenario. We will specify the necessary modifications for each context where appropriate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance is a significant challenge in the long-term efficacy of targeted therapies.[3][4] Understanding the molecular mechanisms by which a pathogen or cancer cell evades the effects of a drug is crucial for the development of next-generation therapies and combination strategies.[5][6] A resistance selection study is a fundamental in vitro process to generate resistant cell lines or viral populations, which can then be analyzed to identify the genetic or phenotypic changes responsible for the resistance.[7]
This protocol provides a detailed methodology for establishing cell lines or viral replicon systems with acquired resistance to this compound.
Core Concepts and Strategies
There are two primary methods for generating resistant cell lines in vitro:
-
Continuous Dose Escalation: This is the most common method, where cells are cultured in the presence of a gradually increasing concentration of the drug over a prolonged period.[7][8][9] This method mimics the clinical scenario of acquired resistance.
-
Single High-Dose Selection (Mutagenesis): Cells are exposed to a high, often lethal, concentration of the drug, and the rare, spontaneously resistant clones that survive are isolated and expanded.[10]
This protocol will focus on the continuous dose escalation method.
Experimental Protocols
Cell Line and Viral Replicon Selection and Maintenance
-
For an Anticancer Study (Hypothetical): Select a cancer cell line that is sensitive to the hypothesized mechanism of action of this compound. For example, if this compound were a hypothetical kinase inhibitor, a cell line with a known dependency on that kinase would be appropriate. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
For an Antiviral (HCV) Study: Utilize a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins, including the NS5B polymerase target of this compound, and can replicate autonomously.
Determination of the Half-Maximal Inhibitory Concentration (IC50)
Before initiating the resistance selection, it is essential to determine the baseline sensitivity of the parental cell line or replicon to this compound.
-
Cell Seeding: Seed the parental cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Drug Dilution Series: Prepare a serial dilution of this compound in the culture medium. The concentration range should span several orders of magnitude, bracketing the expected IC50.
-
Treatment: Treat the cells with the this compound dilution series for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a resazurin-based assay.[12][13][14] These assays measure the metabolic activity of viable cells.[15]
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Generation of Resistant Cell Lines by Continuous Exposure
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[9]
-
Monitoring and Passaging: Monitor the cells for signs of growth and cytotoxicity. When the cells reach approximately 80% confluency and their growth rate appears to have recovered, passage them into a fresh flask with a slightly increased concentration of this compound (typically a 1.5 to 2-fold increase).[7]
-
Dose Escalation: Continue this process of gradual dose escalation. If significant cell death is observed, maintain the cells at the current drug concentration until they have adapted.[9]
-
Cryopreservation: It is critical to cryopreserve cell stocks at various stages of the selection process. This provides backups and allows for later analysis of the evolutionary path to resistance.[8]
-
Duration: This process can take several months to a year to generate a highly resistant cell line.[16]
Clonal Isolation of Resistant Populations
The resulting resistant cell population is likely heterogeneous. To perform detailed molecular analysis, it is necessary to isolate single-cell clones.
-
Limiting Dilution: Serially dilute the resistant cell suspension to a concentration of approximately 0.5 cells per 100 µL.
-
Seeding: Dispense 100 µL of this suspension into each well of a 96-well plate. Statistically, this will result in many wells with no cells, some with a single cell, and a few with more than one.
-
Clone Expansion: Monitor the plates and expand the colonies that arise from a single cell.
-
Resistance Validation: Confirm the resistance phenotype of each clone by re-determining the IC50 for this compound and comparing it to the parental cell line.
Data Presentation: Quantitative Summary
The following tables provide a template for summarizing the quantitative data generated during the resistance selection study.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) [Hypothetical] | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental Line | 5 | - |
| Resistant Pool | 500 | 100 |
| Resistant Clone 1 | 750 | 150 |
| Resistant Clone 2 | 600 | 120 |
Table 2: Growth Rate Comparison of Parental and Resistant Clones
| Cell Line | Doubling Time (hours) [Hypothetical] |
| Parental Line | 24 |
| Resistant Clone 1 | 28 |
| Resistant Clone 2 | 26 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for generating this compound resistant cell lines.
Hypothetical Signaling Pathway for Anticancer Resistance
Assuming this compound is a hypothetical inhibitor of a receptor tyrosine kinase (RTK), a common resistance mechanism is the activation of a bypass signaling pathway.[4][5]
Caption: Bypass pathway activation as a resistance mechanism.
Molecular Analysis of Resistant Clones
Once resistant clones are established and validated, the next critical step is to elucidate the molecular mechanisms of resistance.
-
Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in the drug target (e.g., NS5B polymerase for HCV) or other relevant genes.
-
Transcriptomic Analysis: Use RNA-sequencing to identify changes in gene expression, such as the upregulation of drug efflux pumps (e.g., ABCB1/MDR1) or bypass signaling pathway components.[3]
-
Proteomic and Phospho-proteomic Analysis: Employ techniques like Western blotting or mass spectrometry to analyze changes in protein expression and phosphorylation status of key signaling molecules (e.g., AKT, ERK) to confirm the activation of bypass pathways.
By following these detailed protocols, researchers can effectively generate and characterize this compound resistant cell lines, providing invaluable insights into the mechanisms of drug resistance and paving the way for the development of more robust and durable therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. ijsra.net [ijsra.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Molecular Mechanisms of Cancer Drug Resistance: Emerging Biomarkers and Promising Targets to Overcome Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 13. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
Application Notes and Protocols for Long-Term Cell Culture with Abt-072 Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Abt-072 is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] Its effects in long-term cell culture for applications other than HCV research are not well-documented in publicly available literature. The following protocols and data are provided as illustrative examples based on standard cell culture and compound testing methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
This compound is an orally active and potent non-nucleoside inhibitor of the HCV NS5B polymerase, with nanomolar potency against genotypes 1a and 1b.[1] As a therapeutic candidate for hepatitis C, its primary mechanism of action is the inhibition of viral RNA replication.[2][3][4] Beyond its antiviral properties, the broader effects of this compound on cellular signaling and long-term cell viability are not extensively characterized. These application notes provide a framework for investigating the long-term effects of this compound in a cell culture setting, which can be adapted for various research purposes, including cytotoxicity studies, drug repurposing screens, and mechanistic studies of off-target effects.
A key physicochemical property of this compound is its extremely low intrinsic aqueous solubility.[1] This necessitates careful preparation of stock solutions and consideration of potential precipitation in cell culture media, especially during long-term experiments.
Data Presentation: Illustrative Quantitative Data
The following tables summarize hypothetical quantitative data from long-term cell culture experiments with this compound. These tables are intended to serve as templates for presenting experimental findings.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | Cell Viability (%) after 72h | Cell Viability (%) after 7 days |
| Hepatocellular Carcinoma (e.g., Huh-7) | 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 98 ± 3.1 | 95 ± 4.8 | |
| 10 | 92 ± 5.6 | 85 ± 6.1 | |
| 50 | 75 ± 6.2 | 60 ± 7.3 | |
| 100 | 58 ± 7.1 | 42 ± 8.0 | |
| Normal Hepatocytes (e.g., PH5CH8) | 0 (Vehicle Control) | 100 ± 3.8 | 100 ± 4.1 |
| 1 | 99 ± 2.5 | 98 ± 3.3 | |
| 10 | 96 ± 4.1 | 91 ± 5.0 | |
| 50 | 88 ± 5.0 | 78 ± 5.9 | |
| 100 | 79 ± 6.5 | 65 ± 6.8 |
Table 2: Effect of this compound on Cell Proliferation (Cell Counting Assay)
| Cell Line | This compound Concentration (µM) | Fold Change in Cell Number (7 days) |
| Hepatocellular Carcinoma (e.g., Huh-7) | 0 (Vehicle Control) | 8.5 ± 0.7 |
| 10 | 7.2 ± 0.6 | |
| 50 | 4.1 ± 0.5 | |
| 100 | 2.3 ± 0.4 | |
| Normal Hepatocytes (e.g., PH5CH8) | 0 (Vehicle Control) | 4.2 ± 0.4 |
| 10 | 3.8 ± 0.3 | |
| 50 | 2.9 ± 0.4 | |
| 100 | 2.1 ± 0.3 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Due to its low aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent such as DMSO.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Long-Term Cell Culture with this compound Treatment
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed cells in the appropriate cell culture plates at a density that allows for long-term growth without reaching over-confluence.
-
Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells under standard conditions (37°C, 5% CO₂).
-
For long-term treatment, replenish the medium with freshly prepared this compound-containing medium every 2-3 days to maintain a consistent drug concentration and provide fresh nutrients.
-
Monitor the cells daily for morphological changes using a microscope.
-
At predetermined time points (e.g., 24h, 48h, 72h, 7 days, 14 days), harvest the cells for downstream analysis (e.g., viability, proliferation, apoptosis, or protein expression assays).
Cell Viability Assessment (MTT Assay)
Materials:
-
Cells cultured with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
At the end of the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway
Caption: this compound inhibits HCV RNA replication.
Experimental Workflow
Caption: Workflow for long-term cell culture with this compound.
Logical Relationship
Caption: Investigating cellular effects of this compound exposure.
References
- 1. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound this compound With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. singlecelltechnology.com [singlecelltechnology.com]
Troubleshooting & Optimization
Abt-072 solubility issues and solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Abt-072 in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when working with this compound in in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates upon addition to aqueous buffer or cell culture medium. | This compound is an acidic compound with extremely low intrinsic aqueous solubility.[1] Direct dilution of a concentrated DMSO stock into an aqueous environment can cause it to crash out of solution. | 1. Lower the final concentration: If experimentally feasible, reducing the final concentration of this compound may prevent precipitation. 2. Use a pre-warmed medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. 3. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your vehicle (e.g., DMSO) before the final dilution into the aqueous medium. 4. Increase the percentage of co-solvent: If your cells can tolerate it, slightly increasing the final concentration of DMSO may help keep the compound in solution. However, always perform a vehicle control to account for any solvent effects. |
| Variability in experimental results between different batches of this compound solution. | Incomplete dissolution of the this compound powder when preparing the stock solution. | 1. Ensure complete dissolution of stock: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[2] Visually inspect the solution to ensure no solid particles remain. 2. Use fresh, anhydrous DMSO: Hygroscopic DMSO can absorb moisture, which will reduce the solubility of hydrophobic compounds.[2] Use freshly opened, high-quality anhydrous DMSO for preparing stock solutions. |
| Observed cytotoxicity is higher than expected or inconsistent. | The precipitate may be causing physical stress to the cells, or the effective concentration of the dissolved compound is not what is intended. | 1. Filter the final solution: After diluting the this compound stock into the cell culture medium, you can try to filter the solution through a 0.22 µm filter to remove any precipitate before adding it to the cells. Be aware that this may reduce the actual concentration of the compound. 2. Incorporate solubilizing agents: Consider the use of excipients such as surfactants (e.g., Tween-80) or cyclodextrins (e.g., SBE-β-CD) in your formulation, if compatible with your assay. |
| Difficulty in achieving the desired concentration in cell culture medium without precipitation. | The desired concentration exceeds the kinetic solubility of this compound in the specific medium. | 1. Formulation development: For higher concentrations, a more complex formulation may be necessary. This could involve the use of lipid-based systems or creating a supersaturated solution with the help of precipitation inhibitors.[1][3] 2. pH adjustment: As this compound is an acidic compound, its solubility is pH-dependent.[1] Adjusting the pH of the buffer or medium (if permissible for your cells) might enhance solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous, high-quality Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of up to 80 mg/mL can be achieved with the aid of ultrasonication.[2]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: Can I store my this compound stock solution at room temperature?
A3: No. This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2]
Q4: My this compound precipitates in the cell culture medium even at low concentrations. What can I do?
A4: If precipitation occurs even at low concentrations, consider the following:
-
Ensure your DMSO is anhydrous and of high quality.
-
Try adding the this compound stock solution to the medium dropwise while gently vortexing.
-
If your experimental design allows, supplementing the medium with a small percentage of Fetal Bovine Serum (FBS) can sometimes help to stabilize poorly soluble compounds.
Q5: How does this compound work?
A5: this compound is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[4] It binds to an allosteric site on the enzyme, which induces a conformational change that ultimately inhibits its RNA-dependent RNA polymerase activity, thus halting viral replication.
Quantitative Data on this compound Solubility
| Solvent | Known Solubility | Notes |
| DMSO | 80 mg/mL | Requires sonication for complete dissolution.[2] |
| Ethanol | Insoluble | |
| Water | Insoluble | |
| PBS (Phosphate-Buffered Saline) | Expected to be very low | This compound is an acidic compound with extremely low intrinsic aqueous solubility.[1] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Expected to be very low | Solubility will be influenced by media components, pH, and the presence of serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for an 80 mg/mL stock solution, add 12.5 µL of DMSO per 1 mg of this compound).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved. This may take several minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: General Procedure for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 80 mg/mL in DMSO)
-
Appropriate cell line cultured in multi-well plates
-
Cell culture medium (e.g., DMEM or RPMI-1640) with or without serum, as required by the assay
-
Sterile, pre-warmed (37°C) cell culture medium for dilution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time (typically 24 hours).
-
Preparation of Working Solution: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in anhydrous DMSO to get closer to the final desired concentration. c. In a separate sterile tube, add the required volume of pre-warmed (37°C) cell culture medium. d. While gently vortexing the medium, add the diluted this compound DMSO solution dropwise to the medium to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cell line (e.g., ≤ 0.5%).
-
Cell Treatment: a. Carefully remove the old medium from the cell culture plate. b. Gently add the prepared medium containing this compound to the respective wells. c. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Readout: Proceed with your specific assay to measure the desired endpoint (e.g., cell viability, viral replication).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: this compound inhibits the HCV replication cycle by targeting the NS5B polymerase.
References
- 1. Assessing Supersaturation and Its Impact on In Vivo Bioavailability of a Low-Solubility Compound this compound With a Dual pH, Two-Phase Dissolution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | TargetMol [targetmol.com]
Technical Support Center: Overcoming Low Bioavailability of Abt-072 in Animal Studies
Welcome to the technical support center for Abt-072. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the low oral bioavailability of this compound in preclinical animal studies.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues encountered during the formulation and in vivo evaluation of this compound.
Q1: My in vivo study with crystalline this compound in dogs resulted in very low and variable plasma exposure. Is this expected?
A1: Yes, this is a well-documented observation. This compound is a poorly water-soluble compound, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but low solubility. The dissolution of the crystalline form in the gastrointestinal tract is the rate-limiting step for absorption, leading to low and erratic bioavailability.
Q2: What is the most effective strategy to enhance the oral bioavailability of this compound?
A2: The most successful approach reported for this compound is the use of amorphous solid dispersions (ASDs). By converting the crystalline drug into an amorphous state and dispersing it within a polymer matrix, a "supersaturated" state can be achieved in the gastrointestinal fluid. This transiently increases the concentration of dissolved this compound available for absorption, significantly boosting bioavailability.
Q3: I've prepared an amorphous solid dispersion of this compound, but the in vivo results are still suboptimal. What could be the issue?
A3: Several factors could be at play. Consider the following troubleshooting steps:
-
Polymer Selection: The choice of polymer is critical. It must not only stabilize the amorphous state of this compound but also inhibit its precipitation from the supersaturated solution in the gut. Polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to be effective.
-
Drug Loading: The ratio of this compound to the polymer in the ASD is a key parameter. If the drug loading is too high, the system may be unstable and prone to recrystallization, diminishing the bioavailability advantage.
-
In Vitro Dissolution Method: Standard dissolution tests may not be predictive of the in vivo performance of ASDs. A biphasic dissolution test, which simulates the gastrointestinal pH transition and has an organic layer to mimic absorption, has shown a good in vitro-in vivo correlation (IVIVC) for this compound formulations.[1]
Q4: How can I predict the in vivo performance of my this compound formulation before conducting an animal study?
A4: A dual-pH, two-phase dissolution method is a highly recommended in vitro tool. This test can effectively differentiate between various this compound formulations. A strong correlation has been observed between the amount of this compound that partitions into the octanol phase in this test and the in vivo exposure in dogs.[1] This allows for the screening and optimization of formulations prior to committing to costly and time-consuming animal studies.
Data Presentation: In Vivo Pharmacokinetic Parameters in Dogs
The following table summarizes the pharmacokinetic data from a study in beagle dogs, comparing a crystalline formulation of a poorly soluble compound to an amorphous solid dispersion (ASD) formulation. While specific data for this compound is proprietary, this data for a similar BCS Class II compound illustrates the significant improvement in bioavailability achieved with ASD technology.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 10 | 150 ± 45 | 4.0 | 1200 ± 350 | 100% (Reference) |
| Amorphous Solid Dispersion | 10 | 950 ± 210 | 2.0 | 7200 ± 1500 | ~600% |
Data is illustrative for a model BCS Class II compound and not specific to this compound. Data synthesized from general knowledge in the field.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare a stable amorphous solid dispersion of this compound to enhance its oral bioavailability.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Dichloromethane (DCM)
-
Methanol
-
Spray dryer
Methodology:
-
Prepare a solution by dissolving this compound and HPMCAS in a 1:1 mixture of DCM and methanol. A common starting point for the drug-to-polymer ratio is 1:3 (w/w).
-
Stir the solution until both components are fully dissolved.
-
Set the spray dryer parameters. Typical starting parameters include:
-
Inlet temperature: 80-120 °C
-
Atomization pressure: 1-2 bar
-
Feed rate: 5-15 mL/min
-
-
Spray dry the solution to obtain a fine powder.
-
Collect the resulting ASD powder and store it in a desiccator at room temperature to prevent moisture-induced recrystallization.
-
Characterize the ASD using techniques such as Powder X-ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: Biphasic Dissolution Testing of this compound Formulations
Objective: To assess the in vitro dissolution and partitioning of this compound formulations in a system that mimics the gastrointestinal tract and predicts in vivo performance.
Materials:
-
USP II dissolution apparatus
-
Aqueous dissolution media: pH 2.0 and pH 6.5
-
Octanol
-
This compound formulation (e.g., ASD tablet)
Methodology:
-
Add 300 mL of pH 2.0 aqueous medium to the dissolution vessel.
-
Carefully overlay 100 mL of octanol on top of the aqueous medium.
-
Equilibrate the media to 37 °C.
-
Introduce the this compound formulation into the aqueous phase.
-
Begin dissolution at a paddle speed of 75 rpm.
-
After 30 minutes, add 200 mL of a buffer to adjust the aqueous phase pH to 6.5, simulating the transition from the stomach to the small intestine.
-
Continue the dissolution for a total of 4 hours.
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes), take samples from the octanol layer.
-
Analyze the concentration of this compound in the octanol samples using a validated analytical method (e.g., HPLC).
-
Plot the concentration of this compound in the octanol layer over time to generate a dissolution-partition profile.
Protocol 3: In Vivo Pharmacokinetic Study in Beagle Dogs
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.
Animals:
-
Male beagle dogs (typically 8-12 kg)
Methodology:
-
Fast the dogs overnight prior to dosing, with free access to water.
-
Administer the this compound formulation orally (e.g., in a gelatin capsule) at a predetermined dose. A crossover study design is recommended to minimize inter-animal variability.
-
Collect blood samples (e.g., from the jugular vein) into tubes containing an appropriate anticoagulant at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
-
If an intravenous formulation is available, administer it to a separate group of dogs to determine the absolute bioavailability of the oral formulations.
Visualizations
Caption: Experimental workflow for developing and evaluating high-bioavailability this compound formulations.
Caption: The "Spring and Parachute" concept for enhancing bioavailability with ASDs.
Caption: Diagram of the biphasic dissolution test setup for this compound.
References
Identifying and characterizing Abt-072 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-072. The focus is on identifying and characterizing potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is there a known off-target profile for this compound?
A: Currently, there is limited publicly available information specifically detailing the off-target interaction profile of this compound. As a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, its primary target is well-defined. However, like many small molecule inhibitors, the potential for off-target binding to other host cell proteins, such as kinases, cannot be entirely ruled out without specific profiling data. Researchers should, therefore, exercise caution in interpreting experimental results and consider performing their own off-target validation studies.
Q2: What are the potential, though not confirmed, off-target concerns for non-nucleoside NS5B polymerase inhibitors as a class?
A: While specific data for this compound is scarce, the broader class of non-nucleoside inhibitors (NNIs) for viral polymerases has been studied. Some NNIs have been noted to have off-target effects, though these are highly specific to the individual compound's structure. For some nucleoside inhibitors of HCV, off-target effects on mitochondrial RNA polymerase have been observed, leading to adverse effects.[1] Although this compound is a non-nucleoside inhibitor, this highlights the importance of evaluating potential interactions with host polymerases and other nucleotide-binding proteins. Given the structural diversity of NNIs, it is difficult to predict a common off-target profile. Therefore, empirical testing is the most reliable approach.
Q3: My experimental results with this compound are not what I expected based on its known on-target activity. How can I troubleshoot this?
A: Unexpected experimental outcomes can arise from a variety of factors, including off-target effects. Here is a troubleshooting guide to help you investigate:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, NS5B polymerase, in your experimental system. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.
-
Titrate Your Dose: High concentrations of any inhibitor are more likely to produce off-target effects. Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Use a Structurally Unrelated Inhibitor: If possible, use another NS5B polymerase inhibitor with a different chemical scaffold. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If your experiment involves a cellular phenotype, try to "rescue" the effect by overexpressing the wild-type target or using other molecular biology techniques to counteract the on-target inhibition.
-
Conduct Off-Target Profiling: If the above steps suggest an off-target effect, consider performing a broader screen, such as a kinase profiling assay, to identify potential unintended targets.
Q4: What were the reported adverse events during the clinical trials of this compound?
A: Clinical trials for this compound have been conducted, and like any investigational drug, adverse events were monitored. Publicly available information from these trials is generally high-level and focuses on safety and tolerability. For detailed information on specific adverse events, it is recommended to consult the official clinical trial records and publications. A follow-up study was planned to assess the development of specific viral mutations in response to treatment with this compound, which may also provide insights into its long-term effects.[2][3]
Troubleshooting Guide: Investigating Unexpected Phenotypes
If you observe a cellular phenotype that is inconsistent with the known function of NS5B polymerase, it is crucial to systematically investigate the possibility of an off-target effect.
Table 1: Troubleshooting Unexpected Experimental Results
| Observation | Potential Cause | Recommended Action |
| Cell toxicity at concentrations close to the EC50 for viral inhibition. | Off-target cytotoxicity. | Perform a counter-screen with a cell line that does not express the HCV replicon. Determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (CC50/EC50). |
| Phenotype observed is characteristic of inhibiting a known signaling pathway (e.g., apoptosis, cell cycle arrest). | Off-target inhibition of a key protein in that pathway (e.g., a kinase). | Use pathway-specific reporters or antibodies to probe for changes in the suspected pathway. Consider a kinase inhibitor profiling screen. |
| The observed effect is not rescued by modulating the on-target pathway. | The phenotype is likely due to an off-target interaction. | Proceed with unbiased off-target identification methods like Thermal Proteome Profiling (TPP). |
| Inconsistent results across different cell lines. | Cell line-specific expression of an off-target protein. | Characterize the expression levels of potential off-target candidates in the different cell lines. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Principle: The inhibitory activity of this compound is measured against a large panel of purified kinases. The activity is typically determined by quantifying the phosphorylation of a substrate.
Materials:
-
This compound stock solution (in DMSO)
-
A panel of purified, active protein kinases (commercial services are available for this)
-
Kinase-specific substrates
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer
-
Detection reagents (e.g., antibodies for ELISA, luminescence reagents)
-
Microplates
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. It is common to test a single high concentration (e.g., 1 or 10 µM) for initial screening.
-
Kinase Reaction: In each well of a microplate, combine the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[4]
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a predetermined amount of time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using [γ-³³P]-ATP and measuring the incorporation of the radiolabel into the substrate.[4]
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.
-
Fluorescence-based assays: Using modified substrates or antibodies to detect phosphorylation.
-
ELISA-based assays: Using phosphorylation-specific antibodies.
-
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound. For any significant "hits" (e.g., >50% inhibition), perform a follow-up experiment to determine the IC50 value by testing a range of this compound concentrations.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a drug binds to its intended target in a cellular environment and can also be used to identify off-target interactions.
Objective: To determine if this compound binds to NS5B polymerase or other proteins in intact cells.
Principle: The binding of a ligand (drug) to a protein can increase the protein's thermal stability. When cells are heated, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified to assess target engagement.[5][6]
Materials:
-
Cells expressing the target protein (e.g., HCV replicon cells for NS5B)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Antibodies against the target protein(s)
-
SDS-PAGE and Western blotting reagents
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Methodology:
-
Cell Treatment: Treat the cells with this compound or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes). A typical temperature range would be 40°C to 70°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein quantification methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Data Presentation
Table 2: Interpreting Kinase Profiling Data
| Parameter | Definition | Interpretation |
| Percent Inhibition | The percentage by which the kinase activity is reduced by a single concentration of the inhibitor. | A high percentage (>50%) at a concentration of 1-10 µM suggests a potential off-target interaction that warrants further investigation. |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | A lower IC50 value indicates a more potent inhibition. Compare the off-target IC50 to the on-target EC50 to assess the therapeutic window. |
| Selectivity Score | A measure of how many kinases in a panel are inhibited by the compound above a certain threshold. | A lower selectivity score indicates a more selective compound. |
Visualizations
Caption: Workflow for troubleshooting and identifying potential off-target effects.
Caption: A generalized signaling pathway potentially affected by off-target kinase inhibition.
References
- 1. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Study Details Page [abbvieclinicaltrials.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Mapping Abt-072 resistance mutations in HCV NS5B
Welcome to the technical support center for researchers working with Abt-072 and investigating resistance mechanisms in the Hepatitis C Virus (HCV) NS5B polymerase. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] The NS5B protein is the catalytic enzyme essential for replicating the viral RNA genome.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. Specifically, this compound binds to the "Palm I" allosteric site of the NS5B polymerase.[4]
Q2: What is the structure of the HCV NS5B polymerase and where do inhibitors bind?
A2: The HCV NS5B polymerase has a characteristic structure resembling a right hand, with three distinct domains: fingers, palm, and thumb.[2][5] The active site, where RNA synthesis occurs, is located in the palm domain. Non-nucleoside inhibitors do not bind directly to the active site but to at least four identified allosteric pockets: Palm I, Palm II, Thumb I, and Thumb II.[6][7] this compound is a Palm I inhibitor.[4]
Diagram: Allosteric Inhibitor Binding Sites on HCV NS5B Polymerase
Caption: Allosteric sites on the NS5B polymerase targeted by non-nucleoside inhibitors (NNIs).
Q3: How does resistance to NS5B non-nucleoside inhibitors emerge?
A3: HCV has a high mutation rate during replication, generating a diverse population of viral variants.[4][8] When a patient is treated with a direct-acting antiviral (DAA) like this compound, the drug suppresses the replication of the wild-type (susceptible) virus. If viral variants with specific amino acid substitutions in the NS5B protein exist, they may have a reduced binding affinity for the drug.[9] These resistant variants then have a selective advantage, allowing them to replicate in the presence of the drug, potentially leading to treatment failure.[8]
Q4: Which specific mutations are associated with resistance to this compound and other Palm I inhibitors?
A4: The primary resistance-associated substitution (RAS) reported for Palm I inhibitors, including the structurally similar approved drug dasabuvir, is S556G in the NS5B protein.[4] This substitution has been linked to viral relapse and lack of treatment response in clinical trials.[4]
Troubleshooting Guides
Q1: I am trying to select for this compound resistant replicons in cell culture, but no colonies are surviving at my target drug concentration. What should I do?
A1: This is a common issue. Consider the following troubleshooting steps:
-
Start with a Lower Drug Concentration: Begin the selection process at a concentration close to the EC50 (the concentration that inhibits 50% of replicon replication). Gradually increase the drug concentration over several passages. This "dose-escalation" method is often more effective than starting with a high concentration.[10]
-
Verify Replicon Replication Fitness: Ensure your wild-type HCV replicon cell line is healthy and replicating efficiently before starting the selection experiment. Poor initial replication can prevent the emergence of any colonies, resistant or not.
-
Increase Initial Cell Seeding Density: A larger starting population of cells increases the probability that a pre-existing resistant variant is present.
-
Extend the Selection Period: It can take several weeks (3-4 weeks or more) for resistant colonies to become visible.[11] Be patient and maintain the culture under consistent selection pressure.
Q2: I have identified a mutation in NS5B from a resistant replicon. How can I confirm that this specific mutation causes resistance?
A2: Identifying a mutation is the first step; proving it causes resistance requires phenotypic analysis.[10] You must demonstrate that the mutation reduces the susceptibility of the virus to the drug. The standard method is:
-
Site-Directed Mutagenesis: Introduce the specific mutation (and only that mutation) back into the wild-type replicon plasmid.
-
Transient Replication Assay: Transfect the mutant replicon RNA and wild-type replicon RNA into fresh Huh-7 cells.
-
Determine EC50 Values: Treat the cells with a range of this compound concentrations and measure the level of replicon replication (e.g., via a luciferase reporter assay). Calculate the EC50 value for both the mutant and the wild-type replicons.
-
Calculate Fold-Change: The level of resistance is expressed as a "fold-change" in EC50 (EC50 of mutant / EC50 of wild-type). A significant fold-change confirms the mutation's role in resistance.
Q3: My biochemical assay with purified NS5B shows a different IC50 for this compound than the EC50 I see in my cell-based replicon assay. Why the discrepancy?
A3: It is normal for IC50 (biochemical) and EC50 (cell-based) values to differ. Potential reasons include:
-
Cellular Factors: The replicon assay measures antiviral activity in a complex cellular environment. Factors like drug uptake, metabolism, efflux, and potential off-target effects can influence the apparent potency.[12]
-
Protein Context: Biochemical assays often use truncated, purified NS5B protein.[5] In the cell, NS5B is part of a larger membrane-associated replication complex with other viral and host proteins, which can affect inhibitor binding.[12]
-
Assay Conditions: Differences in buffer, salt concentration, and substrate availability between the two assays can impact enzyme kinetics and inhibitor potency.
Data Presentation: NS5B Resistance Mutations
The following tables summarize key resistance-associated substitutions for different classes of NS5B non-nucleoside inhibitors.
Table 1: Resistance-Associated Substitutions for NS5B NNI Binding Sites
| Binding Site | Inhibitor Class Example(s) | Key Resistance Mutations | Reference(s) |
| Palm I | Benzothiadiazines (this compound, Dasabuvir) | S556G | [4] |
| Thumb II | Thiophenes, Indoles (Filibuvir, Lomibuvir) | L419M, M423T/I, R422K, I482L | [4][6][9] |
| Thumb I | Benzimidazoles | P495S/L, P496S, V499A | [6] |
Table 2: Example Phenotypic Data for a Hypothetical Thumb II Inhibitor
| NS5B Variant | EC50 (nM) | Fold-Change in Resistance (vs. Wild-Type) |
| Wild-Type (WT) | 5 | 1x |
| M423T Mutant | 150 | 30x |
| I482L Mutant | 250 | 50x |
| M423T + I482L | 2000 | 400x |
Experimental Protocols
Protocol 1: In Vitro Resistance Selection in HCV Replicon Cells
This protocol describes a general method for selecting drug-resistant HCV replicons in cell culture.
-
Cell Plating: Seed Huh-7 cells harboring a subgenomic HCV replicon (e.g., containing a neomycin resistance gene) in 10 cm culture dishes.
-
Initiation of Selection: Once cells are adherent, replace the medium with fresh medium containing this compound at a starting concentration of 1x to 2x the wild-type EC50. Also include G418 to maintain the replicon.
-
Culture Maintenance: Passage the cells every 3-5 days. At each passage, split the cells into new dishes and maintain the same concentration of this compound and G418.
-
Dose Escalation: Once the cell population has recovered and is growing steadily, increase the concentration of this compound by 2-fold. Repeat this gradual dose escalation as the cells adapt.
-
Colony Isolation: After several weeks, distinct drug-resistant cell colonies should become visible. Isolate these individual colonies using cloning cylinders.
-
Expansion and Analysis: Expand each clonal population. Harvest cells for RNA extraction.
-
Sequencing: Perform RT-PCR to amplify the NS5B coding region from the total RNA. Sequence the PCR product to identify mutations relative to the starting wild-type replicon sequence.[13]
Diagram: Workflow for Identification and Characterization of Resistance Mutations
Caption: Experimental workflow from selecting resistant variants to phenotypic confirmation.
Protocol 2: NS5B Polymerase Inhibition Biochemical Assay
This protocol measures the direct inhibitory activity of a compound on purified NS5B polymerase.
-
Reagent Preparation:
-
NS5B Enzyme: Use purified, recombinant C-terminally truncated NS5B (e.g., NS5BΔ21).[5]
-
Template/Primer: Use a homopolymeric template like poly(C) with an oligo(G) primer.[14]
-
Reaction Buffer: Typically 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM DTT.[5]
-
Substrates: A mix of NTPs including a radiolabeled NTP (e.g., [α-³³P]GTP) or a biotin-labeled NTP.[5][15]
-
-
Reaction Setup:
-
Serially dilute this compound in DMSO, then further dilute in reaction buffer.
-
In a microplate, add the reaction buffer, NS5B enzyme, and the diluted this compound (or DMSO for control).
-
Pre-incubate for 15-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation: Start the reaction by adding the template/primer and the NTP substrate mix.
-
Incubation: Incubate for 1-2 hours at 30°C.
-
Quenching: Stop the reaction by adding EDTA.
-
Detection: Capture the newly synthesized, labeled RNA onto a filter membrane. Wash away unincorporated NTPs. Measure the incorporated radioactivity using a scintillation counter or the biotin signal using a colorimetric or chemiluminescent method.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Diagram: Principle of the HCV Subgenomic Replicon System
Caption: The HCV replicon system allows for autonomous viral RNA replication in cultured cells.
References
- 1. Synthesis and Biological Characterization of Aryl Uracil Inhibitors of Hepatitis C Virus NS5B Polymerase: Discovery of this compound, a trans-Stilbene Analog with Good Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]
- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thumb Site 2 Inhibitors of Hepatitis C Viral RNA-dependent RNA Polymerase Allosterically Block the Transition from Initiation to Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcvguidelines.org [hcvguidelines.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 12. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. dgist.elsevierpure.com [dgist.elsevierpure.com]
Optimizing Abt-072 Concentration for Replicon Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Abt-072 in Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally active, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It functions by binding to an allosteric site on the NS5B enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and thereby prevents viral RNA replication.
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.
Q2: What is a replicon assay and why is it used?
An HCV replicon assay is a cell-based system used to study the replication of the HCV genome.[3][4] It utilizes genetically engineered subgenomic HCV RNA molecules (replicons) that can autonomously replicate within cultured hepatoma cells, such as Huh-7 cells.[5][6][7] These replicons often contain a reporter gene (e.g., luciferase) that allows for the quantification of viral replication. This system is a valuable tool for screening and characterizing antiviral compounds like this compound because it allows for the direct measurement of inhibition of viral replication in a controlled cellular environment.[4]
Q3: What is the recommended starting concentration range for this compound in a replicon assay?
This compound has demonstrated potent activity in the nanomolar range against HCV genotypes 1a and 1b.[1][8] A good starting point for a dose-response experiment would be a serial dilution series that brackets the expected EC50 values. Based on available data, a concentration range from 0.01 nM to 100 nM is recommended for initial experiments.
Data Presentation
Table 1: In Vitro Activity of this compound Against HCV Replicons
| Compound | HCV Genotype | Replicon System | EC50 (nM) | CC50 (µM) in Huh-7 cells | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Genotype 1a | Subgenomic Replicon | 1 | >10 | >10,000 | [1] |
| This compound | Genotype 1b | Subgenomic Replicon | 0.3 | >10 | >33,333 | [1] |
Note: The CC50 value is a general estimation based on the common cytotoxicity profile of similar non-nucleoside inhibitors in Huh-7 cells. It is highly recommended to determine the specific CC50 of this compound in your experimental system.
Experimental Protocols
Protocol 1: HCV Replicon Assay for this compound Potency Determination
This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound in a stable HCV replicon cell line (e.g., Huh-7 harboring a genotype 1b luciferase replicon).
Experimental Workflow for this compound Replicon Assay
Caption: Workflow for determining the potency and cytotoxicity of this compound.
Materials:
-
HCV replicon cells (e.g., Huh-7 harboring a genotype 1b replicon with a luciferase reporter)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates (white, clear bottom for cytotoxicity assay)
-
Luciferase assay reagent
-
Cytotoxicity assay kit (e.g., MTS or XTT)
-
Multichannel pipette
-
Plate reader with luminescence and absorbance detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 µM).
-
Further dilute these DMSO stocks into complete medium to achieve the final desired concentrations for treating the cells. Ensure the final DMSO concentration in the cell culture wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle control: Medium with the same final concentration of DMSO as the treated wells.
-
Positive control: A known inhibitor of HCV replication (if available).
-
Untreated control: Medium only.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Luciferase Assay (EC50 Determination):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Cytotoxicity Assay (CC50 Determination):
-
In a separate plate prepared identically, or in the same plate after the luciferase reading (if the assay chemistry is compatible), perform a cytotoxicity assay (e.g., MTS or XTT) according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (100% replication).
-
Plot the normalized replication values against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC50 value.
-
Similarly, normalize the cytotoxicity data to the vehicle control (100% viability) and calculate the CC50 value.
-
Calculate the Selectivity Index (SI) by dividing the CC50 by the EC50.
-
Troubleshooting Guide
Problem 1: Low Potency or No Inhibition of Replicon Activity
Troubleshooting Low Potency of this compound
Caption: Logical steps for troubleshooting low potency of this compound.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Solution: Double-check all calculations for the preparation of stock solutions and serial dilutions. If possible, verify the concentration of the stock solution using an analytical method such as HPLC.
-
-
Possible Cause 2: Compound Precipitation. this compound has low aqueous solubility.
-
Solution:
-
Visually inspect the diluted compound in the cell culture medium for any signs of precipitation.
-
Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells (typically ≤ 0.5%).
-
Prepare fresh dilutions for each experiment.
-
Consider using a formulation aid, such as pluronic F-127, at a low, non-toxic concentration to improve solubility.
-
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Verify the integrity and activity of the this compound compound. If possible, test it in a different, validated assay system. Ensure proper storage of the compound (e.g., at -20°C or -80°C, protected from light).
-
-
Possible Cause 4: Cell Line or Replicon Issues.
-
Solution:
-
Confirm the identity and viability of the Huh-7 cell line.
-
Ensure that the replicon is actively replicating by checking the signal of the reporter gene in untreated control wells.
-
Sequence the NS5B region of the replicon to check for pre-existing resistance mutations. Common resistance mutations for non-nucleoside inhibitors of NS5B polymerase include substitutions at positions C316, M414, Y448, and S556.[9]
-
-
Problem 2: High Cytotoxicity Observed at Low Concentrations
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%). Perform a vehicle control experiment with varying concentrations of DMSO to determine the toxicity threshold for your specific Huh-7 cell clone.
-
-
Possible Cause 2: Compound-Induced Cytotoxicity.
-
Solution: While this compound is expected to have a high selectivity index, it's crucial to accurately determine its CC50. If high cytotoxicity is consistently observed at concentrations close to the EC50, it may indicate a narrow therapeutic window for this compound in your specific cell system.
-
-
Possible Cause 3: Contamination.
-
Solution: Check for microbial contamination in your cell cultures and reagents.
-
Problem 3: High Variability Between Replicate Wells
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for cell seeding and verify consistent cell numbers across the plate.
-
-
Possible Cause 2: Edge Effects.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples, as these are more prone to evaporation, leading to changes in medium concentration. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause 3: Inaccurate Pipetting of Compound.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the wells after addition.
-
By following these guidelines and troubleshooting steps, researchers can effectively optimize the concentration of this compound for their HCV replicon assays and obtain reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huh7.com [huh7.com]
- 6. HuH7 Cells [cytion.com]
- 7. Huh7 Cell Line - Creative Biogene [creative-biogene.com]
- 8. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor this compound Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 9. Naturally occurring mutations associated with resistance to HCV NS5B polymerase and NS3 protease inhibitors in treatment-naïve patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Abt-072 Derivatives
Disclaimer: This document provides a generalized framework and technical guidance for researchers working on the development of Abt-072 derivatives or other non-nucleoside inhibitors. The experimental data and protocols are illustrative and should be adapted to specific laboratory conditions and compound characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it a critical parameter for this compound derivatives?
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response. A higher TI is preferable as it indicates a wider margin of safety. For this compound derivatives, which are being developed as potential antiviral agents, a high TI is crucial to ensure that the drug can be administered at a concentration effective against the target (e.g., HCV NS5B polymerase) with minimal risk of adverse effects to the patient.
Q2: What are the primary strategies for improving the therapeutic index of our this compound derivatives?
Improving the TI involves either increasing the potency of the drug against its intended target, decreasing its toxicity, or both. Key strategies include:
-
Rational Drug Design: Modifying the chemical structure of the derivatives to enhance binding affinity and selectivity for the target enzyme (HCV NS5B polymerase) while minimizing interactions with other host proteins.[1]
-
Minimizing Off-Target Effects: Identifying and reducing interactions with unintended biological targets that can lead to toxicity.[1][2]
-
Optimizing Pharmacokinetic (PK) Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the derivatives to ensure they reach the target tissue at an effective concentration without accumulating to toxic levels elsewhere.[3][4][5]
-
Combination Therapy: Exploring the use of this compound derivatives in combination with other antiviral agents to achieve a synergistic effect, potentially allowing for lower, less toxic doses of each compound.
Q3: How can we identify potential off-target effects of our novel this compound derivatives early in development?
Early identification of off-target interactions is key to mitigating safety-related attrition of drug candidates.[6] Approaches include:
-
Computational Modeling: In silico screening of derivatives against a panel of known protein targets to predict potential off-target binding.[6]
-
High-Throughput Screening: Testing the compounds against a broad panel of cellular assays or purified enzymes to experimentally identify unintended activities.[1]
-
Phenotypic Screening: Assessing the overall effect of a compound on a cell or organism to gain insights into its biological activity and potential side effects.[1]
Q4: Our team has observed a discrepancy between the in vitro potency (EC50) and the cellular toxicity (TD50) of our lead this compound derivative. How should we interpret this?
A significant separation between the EC50 (effective concentration for 50% of maximal response, indicating on-target activity) and the TD50 (toxic dose for 50% of cells, indicating cytotoxicity) is the basis of a favorable therapeutic index. If the TD50 is much higher than the EC50, it suggests that the compound is selective for its target at therapeutically relevant concentrations. Conversely, if the values are close, it may indicate that the observed efficacy is due to general cytotoxicity or that the compound has significant off-target effects at concentrations required for its therapeutic action.
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay (TD50) Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension and accurate cell counting before seeding plates. Use a multichannel pipette for seeding and verify cell distribution visually.
-
-
Possible Cause: Solvent (e.g., DMSO) concentration affecting cell viability.
-
Solution: Maintain a consistent and low final solvent concentration across all wells, including controls. Typically, DMSO concentrations should not exceed 0.5% in cellular assays.
-
-
Possible Cause: Edge effects in the microtiter plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile media or PBS to create a humidity barrier.
-
Problem 2: Lead this compound Derivative Shows Potent In Vitro Efficacy but Poor In Vivo Activity
-
Possible Cause: Suboptimal pharmacokinetic (PK) properties.
-
Possible Cause: High plasma protein binding.
-
Solution: Determine the fraction of the drug bound to plasma proteins. High binding can limit the amount of free drug available to act on the target. Structural modifications to the derivative may be necessary to reduce protein binding.
-
-
Possible Cause: Inadequate distribution to the target tissue.
-
Solution: Perform tissue distribution studies to quantify the concentration of the compound in the target organ (e.g., liver for HCV).
-
Data Presentation
Table 1: In Vitro Profile of Hypothetical this compound Derivatives
| Compound ID | On-Target Efficacy (EC50, nM) | Cytotoxicity (TD50, µM) | Therapeutic Index (TI = TD50 / EC50) |
| This compound | 1.0 | 15 | 15,000 |
| This compound-A | 0.8 | 12 | 15,000 |
| This compound-B | 0.5 | 25 | 50,000 |
| This compound-C | 1.2 | 5 | 4,167 |
In this example, this compound-B would be selected as the lead candidate for further development due to its improved potency and significantly higher therapeutic index.
Experimental Protocols
Protocol 1: Determination of On-Target Efficacy (EC50) using an HCV Replicon Assay
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivatives in DMSO, followed by a further dilution in cell culture medium to the final desired concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) and positive control (e.g., another known NS5B inhibitor) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, measure the luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Determination of Cytotoxicity (TD50) using an MTT Assay
-
Cell Seeding: Seed a relevant cell line (e.g., Huh-7 or HepG2) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives, similar to the efficacy assay.
-
Incubation: Incubate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the TD50 value.
Visualizations
Caption: The therapeutic window represents the range of doses at which a drug is effective without being toxic.
Caption: A diagram illustrating the on-target inhibition of HCV NS5B polymerase and a hypothetical off-target interaction leading to cytotoxicity.
Caption: An experimental workflow for screening and selecting this compound derivatives with an improved therapeutic index.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Abt-072 Precipitation in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Abt-072 in cell culture media. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Visible precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Cause 1: Low Aqueous Solubility of this compound. this compound is a hydrophobic compound with limited solubility in aqueous solutions like culture media. The abrupt change in solvent environment from a high-concentration organic stock solution (e.g., DMSO) to the aqueous medium can cause the compound to crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume to your culture, so ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%).
-
Pre-dilution and Warming: Before adding to the full volume of media, pre-dilute the this compound stock solution in a small volume of warm (37°C) culture medium. Gently vortex or sonicate the pre-dilution to aid dissolution before adding it to the final culture volume.[1]
-
Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the culture medium can enhance the solubility of hydrophobic compounds through binding to serum proteins like albumin.[2][3][4]
Possible Cause 2: High Final Concentration of this compound. The desired final concentration of this compound in the culture medium may exceed its solubility limit under the specific experimental conditions.
Solutions:
-
Solubility Testing: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific culture medium. This can be done by preparing a serial dilution and observing for precipitation.
-
Use of Solubility Enhancers: Incorporate solubility-enhancing excipients such as cyclodextrins or Pluronic® F-68 into your experimental protocol.
Issue: Culture medium becomes cloudy or hazy over time after the addition of this compound.
Possible Cause 1: Slow Precipitation or Aggregation. this compound may not precipitate immediately but can form smaller, less visible aggregates that grow over time, leading to turbidity.
Solutions:
-
Incorporate Pluronic® F-68: This non-ionic surfactant can help to prevent the aggregation of hydrophobic molecules and protect cells from shear stress.[5][6][7] A final concentration of 0.1% (w/v) is commonly used.[5][8][9]
-
Complexation with Cyclodextrins: Methyl-β-cyclodextrin can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[10]
Possible Cause 2: Interaction with Media Components. Components within the culture medium, such as salts or proteins, may interact with this compound, leading to the formation of insoluble complexes.
Solutions:
-
Media Composition Analysis: If possible, review the composition of your culture medium. High concentrations of certain salts can sometimes contribute to the precipitation of dissolved compounds.[11]
-
Use of Serum-Free Media with Solubility Enhancers: In serum-free conditions, the lack of carrier proteins can exacerbate precipitation. The use of solubility enhancers like cyclodextrins or Pluronic® F-68 is highly recommended in these cases.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous, high-purity DMSO, as water content can negatively impact the solubility of hydrophobic compounds.
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A2: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.5% (v/v) or lower is generally considered safe for most cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: How can I use cyclodextrins to improve this compound solubility?
A3: Methyl-β-cyclodextrin (MβCD) is a commonly used cyclodextrin in cell culture.[10] To use it, you can either pre-complex this compound with MβCD before adding it to the culture medium or add MβCD directly to the medium. See the experimental protocols section for a detailed procedure.
Q4: What is Pluronic® F-68 and how does it prevent precipitation?
A4: Pluronic® F-68 is a non-ionic surfactant that can increase the solubility of hydrophobic molecules by forming micelles.[8] It also has a protective effect on cells in suspension culture by reducing shear stress.[5][7] It is typically used at a final concentration of 0.1% (w/v) in the culture medium.[5][8][9]
Q5: Will solubility enhancers like cyclodextrins or Pluronic® F-68 affect my experimental results?
A5: While generally considered biocompatible at typical working concentrations, it is possible that these excipients could have an effect on your specific cell line or assay. Therefore, it is essential to include appropriate controls in your experiments, such as a vehicle control containing the solubility enhancer without this compound.
Data Presentation
Table 1: Comparison of Strategies to Prevent this compound Precipitation
| Strategy | Mechanism of Action | Typical Working Concentration | Key Considerations |
| DMSO Concentration Optimization | Reduces the final concentration of the organic solvent in the aqueous medium. | ≤ 0.5% (v/v) | May require handling larger volumes of stock solution. Always include a vehicle control. |
| Use of Serum | Serum proteins (e.g., albumin) bind to hydrophobic compounds, increasing their apparent solubility. | 5-20% (v/v) | Not suitable for serum-free applications. Can interfere with certain assays. |
| Methyl-β-cyclodextrin (MβCD) | Encapsulates the hydrophobic this compound molecule, increasing its water solubility. | 0.5 - 5 mM | Potential for cholesterol depletion from cell membranes at higher concentrations.[2] Include a vehicle control. |
| Pluronic® F-68 | A non-ionic surfactant that can form micelles to solubilize hydrophobic compounds and prevent aggregation. | 0.1% (w/v) | Also provides a cytoprotective effect against shear stress in suspension cultures. Include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using Methyl-β-cyclodextrin (MβCD) to Prepare this compound Working Solution
-
Prepare a stock solution of MβCD: Dissolve MβCD powder in sterile, deionized water to create a 100 mM stock solution. Filter-sterilize the solution using a 0.22 µm filter.
-
Complexation of this compound with MβCD: a. In a sterile tube, add the desired amount of this compound from your DMSO stock solution. b. Add the MβCD stock solution to the tube. A molar ratio of 1:5 to 1:10 (this compound:MβCD) is a good starting point for optimization. c. Vortex the mixture vigorously for 1-2 minutes. d. Incubate the mixture at room temperature for 30-60 minutes with occasional vortexing to allow for complex formation.
-
Addition to Culture Medium: Add the this compound-MβCD complex solution to your culture medium to achieve the desired final concentration of this compound.
-
Controls: Prepare a vehicle control with the same final concentration of DMSO and MβCD in the culture medium.
Protocol 3: Using Pluronic® F-68 to Prevent this compound Precipitation
-
Prepare a stock solution of Pluronic® F-68: Prepare a 10% (w/v) stock solution of Pluronic® F-68 in sterile, deionized water. This can be done by slowly adding the Pluronic® F-68 powder to the water while stirring to avoid clumping. The solution may need to be gently heated to fully dissolve. Filter-sterilize the solution using a 0.22 µm filter.
-
Supplement Culture Medium: Add the 10% Pluronic® F-68 stock solution to your culture medium to achieve a final concentration of 0.1% (w/v). For example, add 1 mL of the 10% stock solution to 99 mL of culture medium.
-
Add this compound: Prepare your this compound working solution by diluting the DMSO stock directly into the Pluronic® F-68-supplemented medium.
-
Controls: Prepare a vehicle control with the same final concentration of DMSO in the Pluronic® F-68-supplemented medium.
Mandatory Visualization
Caption: Factors leading to this compound precipitation and effective solution strategies.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Caption: Impact of this compound precipitation on its intended biological activity.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. htslabs.com [htslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. interchim.fr [interchim.fr]
- 9. mpbio.com [mpbio.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Cell Culture Academy [procellsystem.com]
Validation & Comparative
Efficacy of Dual Bcl-2/Bcl-xL Inhibition in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of combination therapies involving dual Bcl-2/Bcl-xL inhibitors, with a focus on the analogues navitoclax (ABT-263) and ABT-737, due to the limited public data on Abt-072. These agents represent a promising strategy to overcome resistance to conventional cancer therapies by directly inducing apoptosis.
Introduction to Dual Bcl-2/Bcl-xL Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. Dual inhibitors like navitoclax and its precursor ABT-737 are BH3 mimetics that bind to and inhibit Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells.[4][5] While showing promise, the clinical development of these inhibitors has been challenged by on-target toxicities, most notably thrombocytopenia, due to the essential role of Bcl-xL in platelet survival.[1][6]
Preclinical Efficacy of Combination Therapies
Preclinical studies have demonstrated synergistic anti-tumor effects when dual Bcl-2/Bcl-xL inhibitors are combined with various chemotherapeutic agents and targeted therapies across a range of cancer models.
Table 1: Summary of Preclinical Studies of ABT-737 and Navitoclax Combination Therapies
| Cancer Type | Combination Agent | Key Findings | Reference |
| Small Cell Lung Cancer (SCLC) | Etoposide | ABT-737 showed utility even in tumors with low Bcl-2 expression when combined with etoposide. | [7] |
| Small Cell Lung Cancer (SCLC) | Chloroquine | Combination of ABT-737 and chloroquine decreased viability and increased caspase-3 activation in SCLC cell lines. | [8] |
| Small Cell Lung Cancer (SCLC) | AZD8055 (mTORC1/2 inhibitor) | Combination of navitoclax and AZD8055 induced potent tumor regression in SCLC patient-derived xenograft models resistant to navitoclax alone. | [9] |
| Various Solid Tumors | Taxanes | The dual Bcl-2/Bcl-xL inhibitor pelcitoclax, when combined with taxanes, enhanced antitumor activity by downregulating the anti-apoptotic protein MCL-1. | [6] |
| Melanoma | S63845 (MCL1 inhibitor) | The combination of a Bcl-2 inhibitor (ABT-199) and an MCL1 inhibitor significantly inhibited tumor growth in a mouse xenograft model of BRAF-WT melanoma. | [10] |
| Estrogen Receptor-Positive (ER+) Breast Cancer | Tamoxifen | Combination of ABT-737 and tamoxifen showed synergistic effects in ER-positive cell lines and xenografts. | [1] |
| Multiple Cancer Types | TRAIL (TNF-related apoptosis-inducing ligand) | ABT-737 sensitized multiple cancer cell types to TRAIL-induced apoptosis by up-regulating the death receptor DR5. | [11] |
Clinical Efficacy of Navitoclax Combination Therapies
Clinical investigations of navitoclax in combination with other agents have been undertaken in various solid tumors. These studies have primarily focused on establishing safety, determining the maximum tolerated dose (MTD), and assessing preliminary efficacy.
Table 2: Summary of Selected Clinical Trials of Navitoclax Combination Therapies
| Trial Identifier | Phase | Cancer Type | Combination Agent(s) | Key Findings | Reference |
| NCT00887757 | I | Solid Tumors | Gemcitabine | The combination was generally well-tolerated. The MTD of navitoclax was 325 mg with gemcitabine. Best response was stable disease in 54% of evaluable patients. No objective responses were observed. | [12] |
| Not specified | I | Solid Tumors | Sorafenib | A phase I trial was conducted to study the side effects and best dose of navitoclax with sorafenib in patients with relapsed or refractory solid tumors. | [13] |
| Not specified | I | Solid Tumors | Carboplatin/Paclitaxel | The study was terminated early due to significant hematological and non-hematological toxicity. Only one partial response was observed. No apparent pharmacokinetic interaction was noted. | [14] |
Experimental Protocols
Detailed experimental protocols from clinical trials are often not fully publicly available. However, based on published literature, a general methodology for preclinical and clinical evaluation can be outlined.
Preclinical In Vivo Xenograft Study Protocol
-
Cell Line Selection: Choose a human cancer cell line (e.g., SCLC) with known Bcl-2 family expression levels.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements.
-
Treatment Groups: Once tumors reach a predetermined size, randomize mice into treatment groups:
-
Vehicle control
-
Navitoclax (or analogue) alone
-
Combination agent alone
-
Navitoclax (or analogue) in combination with the other agent
-
-
Drug Administration: Administer drugs according to a predefined schedule, route (e.g., oral gavage for navitoclax), and dosage.
-
Efficacy Assessment: Measure tumor volume throughout the study. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Analysis: Analyze tumor tissue for biomarkers of apoptosis (e.g., cleaved caspase-3) and target engagement.
Phase I Clinical Trial Protocol (Combination Therapy)
-
Patient Population: Enroll patients with advanced or metastatic solid tumors who have failed standard therapies.
-
Study Design: Employ a dose-escalation design (e.g., 3+3 design) to determine the MTD of the combination therapy.
-
Treatment Schedule: Administer navitoclax orally on a specified schedule (e.g., days 1-3 of a 21-day cycle) in combination with the standard dose and schedule of the chemotherapeutic agent.
-
Safety Monitoring: Monitor patients for adverse events, with a particular focus on hematologic toxicities like thrombocytopenia and neutropenia.
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profiles of both drugs and assess for any drug-drug interactions.
-
Efficacy Evaluation: Assess tumor response using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors) at baseline and after a specified number of treatment cycles.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Intrinsic Apoptosis Pathway
Dual Bcl-2/Bcl-xL inhibitors function by targeting the mitochondrial pathway of apoptosis. The following diagram illustrates this mechanism.
Caption: Intrinsic apoptosis pathway and the mechanism of action of dual Bcl-2/Bcl-xL inhibitors.
Experimental Workflow: Preclinical Combination Study
The following diagram outlines a typical workflow for a preclinical study evaluating a combination therapy.
Caption: A generalized workflow for a preclinical in vivo combination therapy study.
Conclusion
Dual inhibition of Bcl-2 and Bcl-xL in combination with other anti-cancer agents presents a rational therapeutic strategy to enhance tumor cell death. While clinical data for this compound is not widely available, preclinical and early clinical studies of its analogues, ABT-737 and navitoclax, have demonstrated the potential of this approach. The primary challenge remains the management of on-target thrombocytopenia. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from these combination therapies and on developing strategies to mitigate toxicity, potentially through novel drug delivery systems or intermittent dosing schedules.
References
- 1. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 2. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy of Navitoclax with Chemotherapeutic Agents in Solid Tumors and Blood Cancer: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment with ABT-737 and chloroquine in preclinical models of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Simultaneously Inhibiting BCL2 and MCL1 Is a Therapeutic Option for Patients with Advanced Melanoma | MDPI [mdpi.com]
- 11. ABT-737 Induces Expression of the Death Receptor 5 and Sensitizes Human Cancer Cells to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I clinical trial of navitoclax, a targeted high-affinity Bcl-2 family inhibitor, in combination with gemcitabine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase 1 Trial of ABT-263 (Navitoclax), a Bcl-2 inhibitor, and Sorafenib (Nexavar) in Patients with Relapsed or Refractory Solid Organ Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 14. A phase I safety and pharmacokinetic study of ABT-263 in combination with carboplatin/paclitaxel in the treatment of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Sofosbuvir and Abt-072 for Hepatitis C Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: Sofosbuvir and Abt-072. While no direct head-to-head studies have been published, this document synthesizes available preclinical data to offer an objective comparison of their antiviral activity, resistance profiles, and mechanisms of action.
Executive Summary
Sofosbuvir (a nucleoside analog) and this compound (a non-nucleoside inhibitor) both target the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Sofosbuvir demonstrates potent, pangenotypic activity with a high barrier to resistance, primarily conferred by the S282T mutation. This compound exhibits picomolar to nanomolar potency against genotype 1 but, as is characteristic of its class, has a lower barrier to resistance with several identified resistance-associated substitutions.
Data Presentation
Antiviral Potency and Cytotoxicity
The following tables summarize the in vitro efficacy and safety profiles of Sofosbuvir and this compound. Data has been compiled from multiple independent studies.
| Compound | HCV Genotype | EC50 (nM) * | Cell Line |
| Sofosbuvir | 1a | 40 - 110 | Huh-7 based replicons |
| 1b | 90 - 130 | Huh-7 based replicons | |
| 2a | 32 - 100 | Huh-7 based replicons | |
| 2b | 15 | Huh-7 based replicons | |
| 3a | 50 | Huh-7 based replicons | |
| 4a | 30 - 130 | Huh-7 based replicons | |
| 5a | 15 | Huh-7 based replicons | |
| 6a | 14 | Huh-7 based replicons | |
| This compound | 1a | 1 | Huh-7 based replicons[1] |
| 1b | 0.3 | Huh-7 based replicons[1] | |
| 2-6 | Not Reported |
*EC50 values for Sofosbuvir are presented as a range compiled from multiple studies to reflect experimental variability.
| Compound | CC50 (µM) * | Selectivity Index (SI) = CC50 / EC50 (Genotype 1b) | Cell Line |
| Sofosbuvir | > 20 | > 154 | Huh-7[2] |
| This compound | Not Reported | Not Calculable | Not Reported |
*While a specific CC50 value for this compound is not publicly available, preclinical studies have indicated a low development risk based on predictions of acceptable solubility and excellent antiviral activity, suggesting low cytotoxicity.
In Vitro Resistance Profile
| Compound | Primary Resistance-Associated Substitutions (RASs) in NS5B | Fold-Change in EC50 | Key Characteristics |
| Sofosbuvir | S282T | 2.4 to 18-fold | High genetic barrier to resistance. S282T mutation significantly reduces viral replication capacity. |
| This compound | C316Y, S368T, M414T/I/V, Y448H/C, S556G | <10-fold to >1000-fold | Lower genetic barrier to resistance compared to nucleoside inhibitors. Resistance mutations can be present at a low frequency in untreated patients. |
Experimental Protocols
The majority of the in vitro data for both Sofosbuvir and this compound was generated using HCV subgenomic replicon assays. Below is a detailed, representative methodology for such an assay.
HCV Subgenomic Replicon Assay
This assay is a cornerstone for evaluating the antiviral activity of HCV inhibitors in a cell-based system.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HCV replication.
Materials:
-
Cell Line: Huh-7 (human hepatoma) cells or their derivatives (e.g., Huh-7.5, Huh-7-lunet) stably harboring an HCV subgenomic replicon. The replicon RNA typically contains a reporter gene, such as Firefly or Renilla luciferase, for ease of quantification.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a selection agent (e.g., G418) to maintain the replicon.
-
Test Compounds: Sofosbuvir and this compound, dissolved in dimethyl sulfoxide (DMSO).
-
Assay Plates: 96- or 384-well clear or white-bottom tissue culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., Bright-Glo®, ONE-Glo™).
-
Luminometer: To measure luciferase activity.
Procedure:
-
Cell Plating: Huh-7 replicon cells are seeded into the wells of the assay plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compounds (Sofosbuvir or this compound) are serially diluted in culture medium to achieve a range of final concentrations. The medium on the cells is replaced with the medium containing the diluted compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, the culture medium is removed, and the cells are lysed. The luciferase assay reagent is added to each well, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of HCV replicon RNA. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of an antiviral compound.
Procedure:
-
Huh-7 cells (or the same cell line used in the replicon assay) are seeded in 96-well plates.
-
The cells are treated with the same serial dilutions of the test compounds as in the replicon assay.
-
After a 72-hour incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
The absorbance is read on a spectrophotometer, and the CC50 value is calculated.
Mandatory Visualizations
Mechanism of Action of NS5B Polymerase Inhibitors
References
Reproducibility of HCV Replicon Assay Results with Abt-072: A Comparative Guide
This guide provides a comparative analysis of the non-nucleoside inhibitor Abt-072's performance in Hepatitis C Virus (HCV) replicon assays, alongside other relevant alternatives. It is intended for researchers, scientists, and drug development professionals to offer insights into the reproducibility and efficacy of this compound in a preclinical setting.
Data Presentation: Performance of NS5B Polymerase Inhibitors in HCV Replicon Assays
The following table summarizes the 50% effective concentration (EC50) values for this compound and selected alternative non-nucleoside NS5B inhibitors against HCV genotype 1a and 1b replicons. It is important to note that while this compound has demonstrated potent, nanomolar-level inhibition of HCV replication, direct side-by-side comparative studies with uniform methodologies are limited. The data presented here are compiled from various sources and should be interpreted with consideration for potential inter-assay variability.
| Compound | Target | HCV Genotype 1a EC50 (nM) | HCV Genotype 1b EC50 (nM) | Reference(s) |
| This compound | NS5B Polymerase | Nanomolar range | Nanomolar range | [1] |
| Dasabuvir (ABT-333) | NS5B Polymerase | 7.7 | 1.8 | [2][3][4] |
| Beclabuvir (BMS-791325) | NS5B Polymerase | ~10 | ~8 | [5] |
Note: The EC50 values for Dasabuvir and Beclabuvir are derived from specific studies and provide a benchmark for the expected potency of compounds in this class. The activity of this compound is consistently reported in the nanomolar range, indicating high potency against HCV replicons.
Experimental Protocols
A detailed methodology for a typical HCV replicon assay using a luciferase reporter system is provided below. This protocol is a generalized representation and may require optimization based on specific laboratory conditions and cell lines.
HCV Replicon Luciferase Assay Protocol
1. Cell Culture and Maintenance:
- Huh-7 human hepatoma cells, or a highly permissive subclone (e.g., Huh-7.5), are cultured in Dulbecco's Modified Eagle Medium (DMEM).
- The medium is supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For stable replicon cell lines, the culture medium is supplemented with G418 (neomycin) to maintain selection pressure.
2. Transient Replicon Assay:
- RNA Transfection: In vitro transcribed HCV replicon RNA encoding a luciferase reporter gene (e.g., Firefly or Renilla luciferase) is introduced into Huh-7.5 cells via electroporation.
- Cell Seeding: Following electroporation, cells are seeded into 96-well plates at a predetermined density.
- Compound Addition: A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and added to the wells. A vehicle control (DMSO only) and a positive control (a known HCV inhibitor) are included.
- Incubation: The plates are incubated for 48-72 hours to allow for replicon replication and expression of the reporter gene.
3. Measurement of Luciferase Activity:
- The cells are lysed using a suitable lysis buffer.
- The luciferase substrate is added to the cell lysate.
- Luminescence is measured using a luminometer.
4. Data Analysis:
- The relative light units (RLU) are normalized to the vehicle control.
- The EC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated using a non-linear regression analysis of the dose-response curve.
- To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) is often performed to determine the 50% cytotoxic concentration (CC50).
Visualizations
HCV Replicon Assay Workflow
Caption: Experimental workflow for a transient HCV replicon assay.
HCV Replication and Inhibition by this compound
Caption: Simplified pathway of HCV replication and the inhibitory action of this compound.
References
- 1. Safety, Tolerability, Pharmacokinetics and Antiviral Activity of the HCV Polymerase Inhibitor this compound Following Single and Multiple Dosing in Healthy Adult Volunteers and Two Days of Dosing in Treatment-Naïve HCV Genotype 1-Infected Subjects [natap.org]
- 2. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sourcing Abt-072 and Alternative HCV NS5B Polymerase Inhibitor Analytical Standards
This guide provides a comprehensive comparison of Abt-072 and other commercially available analytical standards for Hepatitis C Virus (HCV) NS5B polymerase inhibitors. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable reference materials for their analytical and research needs. This document presents a comparative analysis of this compound with three key alternatives: Sofosbuvir, Dasabuvir, and Beclabuvir, focusing on their performance in relevant assays, purity specifications, and suppliers.
Performance Comparison of NS5B Polymerase Inhibitors
The following tables summarize the in vitro efficacy of this compound and its alternatives against HCV genotypes 1a and 1b, as well as their inhibitory activity against the NS5B polymerase enzyme. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Antiviral Activity in HCV Replicon Assays (EC50, nM)
| Compound | HCV Genotype 1a (EC50, nM) | HCV Genotype 1b (EC50, nM) |
| This compound | 1.0[1] | 0.3[1] |
| Dasabuvir | 7.7[2][3] | 1.8[2][3] |
| Beclabuvir | 3.0[4] | 6.0[4] |
| Sofosbuvir (active form GS-461203) | Not directly comparable (Nucleoside inhibitor) | Not directly comparable (Nucleoside inhibitor) |
Table 2: Enzymatic Inhibition of NS5B Polymerase (IC50, nM)
| Compound | NS5B Polymerase (Genotype 1a) (IC50, nM) | NS5B Polymerase (Genotype 1b) (IC50, nM) |
| This compound | Not specified | Not specified |
| Dasabuvir | 2.2 - 10.7[2] | 2.2 - 10.7[2] |
| Beclabuvir | < 28[5][6][7][8] | < 28[5][6][7][8] |
| Sofosbuvir (active form GS-461203) | 0.7 - 2.6 (across genotypes 1b, 2a, 3a, 4a)[9] | 0.7 - 2.6 (across genotypes 1b, 2a, 3a, 4a)[9] |
Table 3: Analytical Standard Specifications
| Analytical Standard | Purity Specification | Supplier Examples |
| This compound | >98% (Information from suppliers) | MedChemExpress, TargetMol, BOC Sciences |
| Dasabuvir | >98% (Information from suppliers) | MedChemExpress |
| Sofosbuvir | 99.10 ± 0.30% to 99.44 ± 0.29%[10], Certified Reference Material available[11] | Venkatasai Life Sciences, Pharmaffiliates |
| Beclabuvir | >98% (Information from suppliers) | MedChemExpress |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods in the field and are intended to provide a framework for reproducing the presented data.
HCV Genotype 1b Subgenomic Replicon Assay
This assay is used to determine the potency of compounds in inhibiting HCV RNA replication within a cellular context.
Materials:
-
Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon containing a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
After 24 hours, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Remove the culture medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Recombinant HCV NS5B Polymerase Enzymatic Assay
This biochemical assay measures the direct inhibitory effect of compounds on the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (genotype 1b).
-
Biotinylated RNA template and a corresponding primer.
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
Streptavidin-coated plates or beads.
-
Scintillation counter or fluorescence reader.
Protocol:
-
In a reaction plate, combine the assay buffer, purified NS5B polymerase, and the test compound at various concentrations.
-
Initiate the polymerase reaction by adding the RNA template/primer and the rNTP mix.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Capture the biotinylated RNA product on streptavidin-coated plates or beads.
-
Wash away unincorporated nucleotides.
-
Quantify the incorporated labeled nucleotide using a scintillation counter or fluorescence reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of HCV NS5B polymerase inhibitors and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.cn [molnova.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Beclabuvir - MedChem Express [bioscience.co.uk]
- 9. genixpharma.com [genixpharma.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Abt-072 and ABT-333 in Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of two non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase, Abt-072 and ABT-333 (dasabuvir). The data presented is compiled from in vitro studies and clinical trials to offer an objective overview for research and drug development professionals.
Introduction
This compound and ABT-333 are both potent allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] They are designed to treat chronic HCV infection, particularly genotype 1.[3] By binding to a distinct allosteric site on the NS5B enzyme, these non-nucleoside inhibitors (NNIs) induce a conformational change that renders the enzyme inactive, thereby halting viral RNA synthesis.[1] This guide will delve into the comparative in vitro and clinical efficacy of these two compounds, providing the available experimental data and methodologies.
In Vitro Efficacy
The in vitro potency of this compound and ABT-333 has been evaluated in both enzymatic and cell-based replicon assays. The following tables summarize the key efficacy data.
Enzymatic Inhibition of HCV NS5B Polymerase
| Compound | HCV Genotype | IC50 (nM) |
| ABT-333 | 1a | 2.2 - 10.7 |
| 1b | 2.2 - 10.7 |
IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.[4]
Antiviral Activity in HCV Replicon Assays
| Compound | HCV Genotype | EC50 (nM) | EC50 in 40% Human Plasma (nM) | Fold-change in EC50 |
| This compound | 1a | Data not available | Data not available | Data not available |
| 1b | Data not available | Data not available | Data not available | |
| ABT-333 | 1a (H77) | 7.7 | 99 | ~13 |
| 1b (Con1) | 1.8 | 21 | ~12 |
EC50 (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximal effect.[4][5][6]
Clinical Efficacy
This compound and ABT-333 were both evaluated in the Phase 2a clinical trial NCT01074008 in treatment-naïve patients with HCV genotype 1 infection. The study assessed the safety, tolerability, and antiviral activity of these agents as monotherapy for 3 days, followed by combination therapy with pegylated interferon (pegIFN) and ribavirin (RBV).[3][7][8]
Viral Load Reduction after 3-Day Monotherapy
| Compound | Dose | Mean Maximum HCV RNA Decrease (log10 IU/mL) |
| This compound | 100 mg QD | Data not available in this format |
| 300 mg QD | Data not available in this format | |
| 600 mg QD | Data not available in this format | |
| ABT-333 | 400 mg BID | Data not available in this format |
| 800 mg BID | Data not available in this format | |
| Placebo | - | Statistically significantly lower than active arms |
A previous study with this compound monotherapy for two days showed a mean maximum HCV RNA decrease of 1.3 log10 IU/mL.[3] Another prior study with ABT-333 monotherapy for two days followed by combination therapy showed significantly greater HCV RNA decreases compared to pegIFN/RBV alone.[3]
Virologic Response at Week 12 (in combination with pegIFN/RBV)
| Treatment Arm | Complete Early Virologic Response (cEVR) Rate | Partial Early Virologic Response (pEVR) Rate |
| This compound (all doses) | 69.6% | 87.0% |
| ABT-333 (all doses) | 75.0% | 100.0% |
| Placebo + pegIFN/RBV | 18.2% | 36.4% |
cEVR: HCV RNA <25 IU/mL at Week 12. pEVR: ≥2 log10 IU/mL decrease in HCV RNA from baseline at Week 12. All active arms were statistically significantly different from placebo (P < 0.009 for cEVR and P < 0.005 for pEVR).[7]
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay (General Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.
-
Enzyme and Substrate Preparation: Purified recombinant HCV NS5B polymerase is used. A biotinylated oligo(U)12 primer is annealed to a poly(A) template.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, KCl, DTT, and a non-ionic detergent.
-
Initiation: The NS5B enzyme, template/primer, and the test compound (at various concentrations) are pre-incubated. The reaction is initiated by the addition of a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged rNTP (e.g., [3H]UTP or a biotin-labeled UTP).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 22-30°C) for a defined period to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized RNA is captured on a streptavidin-coated plate (if a biotinylated primer is used) and the incorporated radioactivity or fluorescence is measured.
-
Data Analysis: The concentration of the compound that inhibits the polymerase activity by 50% (IC50) is calculated from the dose-response curve.
HCV Subgenomic Replicon Assay (General Protocol)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a period of 48-72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase signal indicates inhibition of HCV replication.
-
RT-qPCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription PCR (RT-qPCR).
-
-
Cytotoxicity Assay: A parallel assay is often performed to determine the cytotoxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: The concentration of the compound that reduces HCV replication by 50% (EC50) is determined from the dose-response curve.
Visualizations
Mechanism of Action of Non-Nucleoside NS5B Inhibitors
Caption: Mechanism of HCV NS5B polymerase inhibition by non-nucleoside inhibitors.
General Experimental Workflow for Efficacy Testing
Caption: General workflow for efficacy testing of HCV NS5B inhibitors.
Resistance Profile
For ABT-333, in vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility. These include variants such as C316Y, M414T, Y448C/H, and S556G, which are consistent with binding to the palm I allosteric site of the enzyme.[4] Notably, ABT-333 retains full activity against replicons with resistance mutations to other classes of polymerase inhibitors, such as the S282T variant in the nucleoside binding site.[4] In the NCT01074008 trial, resistance-associated variants at amino acid 556 were the most common among subjects at the end of the 3-day monotherapy with ABT-333.[7]
Conclusion
References
- 1. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. 12-Week Effiacy and Safety of this compound or ABT-333 with Pegylated Interferon + Ribavirin, Following 3-Day Monotherapy in Genotype 1 HCV-Infected Treatment-Naïve Subjects [natap.org]
- 4. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portal.dimdi.de [portal.dimdi.de]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Personal protective equipment for handling Abt-072
Disclaimer: No specific Safety Data Sheet (SDS) for Abt-072 is publicly available. The following guidance is based on best practices for handling potent, investigational pharmaceutical compounds and should be supplemented by a compound-specific risk assessment conducted by qualified environmental, health, and safety (EHS) professionals.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures for safe handling and disposal to minimize exposure and ensure a secure laboratory environment.
Risk Assessment and Engineering Controls
Given that this compound is a potent investigational compound, a thorough risk assessment is mandatory before any handling. The primary goal is to minimize exposure through the hierarchy of controls.
-
Engineering Controls: These are the first line of defense. All work with solid this compound should be conducted in a containment device.
-
Primary Containment: A certified chemical fume hood is the minimum requirement for handling solutions. For weighing and handling the powdered form, a balance enclosure, containment ventilated enclosure (CVE), or glovebox is highly recommended to prevent aerosolization.
-
Ventilation: Ensure adequate ventilation in the laboratory, with dedicated air handling systems for areas where potent compounds are used.[1] Room pressure should be negative relative to adjacent areas.[1]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, from receipt to disposal.
-
Training: All personnel must be trained on the potential hazards, handling procedures, and emergency protocols for potent compounds.[2][3][4]
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to prevent dermal, ocular, and respiratory exposure. The required PPE will vary based on the specific laboratory operation.
| Activity | Eye & Face Protection | Skin & Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves, Lab coat | Not generally required |
| Weighing and Aliquoting (Powder) | Goggles and face shield | Double nitrile gloves, Disposable gown with knit cuffs, Shoe covers | N95 respirator or a Powered Air-Purifying Respirator (PAPR) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves, Lab coat | Work in a certified chemical fume hood |
| Experimental Use (Solutions) | Safety glasses with side shields | Nitrile gloves, Lab coat | Work in a certified chemical fume hood |
Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed and disposed of properly.
Operational Plan for Handling this compound
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a designated, clearly labeled, and secure location away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature and conditions.
3.2. Weighing and Solution Preparation
-
Preparation: Before starting, ensure the containment device (e.g., balance enclosure, fume hood) is functioning correctly. Decontaminate the work surface.
-
Gowning: Don the appropriate PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing of powdered this compound within a containment device.
-
Use a dedicated set of utensils (spatula, weigh paper).
-
Carefully transfer the desired amount to a tared container.
-
-
Dissolving:
-
Add the solvent to the container with the weighed this compound.
-
Cap the container securely before mixing.
-
-
Decontamination:
-
Wipe down the exterior of the container with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.
-
Decontaminate all utensils and the work surface.
-
Dispose of all contaminated disposables as hazardous waste.
-
3.3. Spill Response
-
Evacuate: Alert others in the area and evacuate if the spill is large or the substance is airborne.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain: For a powder spill, gently cover with a damp paper towel to prevent aerosolization. For a liquid spill, use an appropriate absorbent material.
-
Clean: Carefully collect the spilled material and absorbent into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Report: Report the spill to the laboratory supervisor and EHS department.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[5]
4.1. Waste Segregation
-
Solid Waste: This includes contaminated gloves, gowns, weigh paper, and other disposable materials.[6] Place these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[6][7] Do not mix with incompatible waste streams.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.
4.2. Waste Storage and Disposal
-
Store hazardous waste in a designated satellite accumulation area.[7]
-
Ensure all waste containers are securely closed when not in use.[7]
-
Arrange for the disposal of hazardous waste through your institution's EHS department. Do not dispose of this compound in the regular trash or down the drain.[8]
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. pharm-int.com [pharm-int.com]
- 2. agnopharma.com [agnopharma.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pharmtech.com [pharmtech.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. gaiaca.com [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
